STK683963
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c13-6-1-3-7(4-2-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBNLKMLYZFWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(S2)C(=CC(=O)N3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327068 | |
| Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID17505973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
370073-65-7 | |
| Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: STK683963, A Novel Activator of ATG4B
For Researchers, Scientists, and Drug Development Professionals
Abstract
STK683963 is a small molecule compound identified as a potent activator of cellular Autophagy Related 4B Cysteine Peptidase (ATG4B) activity.[1][2][3] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on the modulation of autophagy.
Chemical Identity and Physicochemical Properties
This compound is a novel chemical entity with the CAS number 370073-65-7.[4] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
| Molecular Formula | C12H8FN3O2S | [1] |
| Molecular Weight | 277.27 g/mol | [1] |
| CAS Number | 370073-65-7 | [4] |
| Appearance | Solid | [1] |
| Purity | 99.41% | [5] |
| Solubility | ≥ 5 mg/mL in DMSO | [1] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Chemical Structure:
Biological Activity and Mechanism of Action
This compound is a strong activator of cellular ATG4B, a key cysteine protease that regulates autophagosome formation through the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3).[1][2][6][7] The activation of ATG4B by this compound is believed to be indirect and mediated through a redox-regulated mechanism.[1][2][3]
Studies have shown that the activity of this compound is completely blocked by the reducing agent N-acetyl cysteine (NAC), suggesting that the compound acts by modulating the redox state of ATG4B.[1][2][3] ATG4B activity is known to be regulated by the formation of reversible intramolecular disulfide bonds between specific cysteine residues, namely Cys292 and Cys361, in response to oxidative stress.[3][4] It is proposed that this compound promotes an oxidative environment that facilitates the formation of these disulfide bonds, thereby enhancing ATG4B's enzymatic activity.
The effect of this compound on ATG4B activity is dose-dependent, with significant up-regulation of a luciferase release reporter observed at concentrations ranging from 0-50 μM after 24 hours of treatment.[1] It is important to note that the increase in luciferase activity was observed after overnight treatment, suggesting an indirect mode of action rather than direct enzymatic activation.[2][3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated activation of ATG4B.
Caption: Proposed mechanism of this compound action on ATG4B.
Experimental Protocols
The primary method for characterizing the activity of this compound is a cell-based luciferase release reporter assay.[2] This assay quantitatively measures the cleavage of a fusion protein by ATG4B.
Luciferase Release Assay for ATG4B Activity
Objective: To quantify the cellular ATG4B activity in response to this compound treatment.
Cell Line: HeLa cells stably expressing an Actin-LC3-dNGLUC fusion protein (HeLa-ActinLC3dNGLUC).[2] In this system, cleavage of the LC3 linker by active ATG4B releases the Gaussia luciferase fragment (dNGLUC) into the cell culture supernatant.
Materials:
-
HeLa-ActinLC3dNGLUC cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
N-acetyl cysteine (NAC) (for control experiments)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa-ActinLC3dNGLUC cells in a 96-well plate at a density of 20,000 cells/well. Allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium (e.g., 0-50 μM).
-
For control wells, prepare medium with DMSO vehicle control and medium with this compound and NAC.
-
Remove the old medium from the cells and add the medium containing the different treatments.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Luciferase Measurement:
-
Add the luciferase assay reagent to the collected supernatant according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the fold change in luciferase activity against the concentration of this compound to generate a dose-response curve.
-
Experimental Workflow
The following diagram outlines the workflow for the luciferase release assay.
Caption: Workflow for the ATG4B luciferase release assay.
Quantitative Data Summary
Table 2: In Vitro Activity of this compound
| Assay Type | Cell Line | Concentration Range | Observation | Reference |
| Luciferase Release Assay | HeLa-ActinLC3dNGLUC | 0-50 μM | Strong, dose-dependent up-regulation of luciferase release | [1][2] |
| Luciferase Release Assay | HEK293T (transfected) | Not specified | Activation of luciferase release | [2][3] |
| Cell Viability Assay | HeLa | Not specified | No effect on cell viability | [3] |
Conclusion
This compound is a valuable research tool for studying the regulation of autophagy through the activation of ATG4B. Its indirect, redox-mediated mechanism of action provides a unique approach to modulating this critical cellular process. The experimental protocols and data presented in this guide offer a foundation for further investigation into the therapeutic potential of this compound and its analogs in diseases where autophagy modulation is a desired outcome, such as cancer.[1][8][9][10] Further studies are warranted to elucidate the precise molecular target of this compound that leads to the observed redox-dependent activation of ATG4B and to evaluate its efficacy and safety in preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protease activity of human ATG4B is regulated by reversible oxidative modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luciferase Assay System Protocol [promega.sg]
- 6. med.emory.edu [med.emory.edu]
- 7. mdpi.com [mdpi.com]
- 8. The protease activity of human ATG4B is regulated by reversible oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety characterization of HeLa-based cell substrates used in the manufacture of a recombinant adeno-associated virus-HIV vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
"STK683963" synthesis and purification methods
A comprehensive search for the chemical identifier "STK683963" has yielded no specific information regarding its synthesis, purification, or biological context. This identifier does not correspond to any publicly available data on chemical structures, experimental protocols, or research publications.
The search for "this compound" across scientific databases and chemical supplier catalogs did not retrieve any relevant results. This suggests that "this compound" may be an internal or proprietary compound code not available in the public domain, a possible typographical error, or an outdated identifier.
Without a known chemical structure or any associated scientific literature, it is not possible to provide the requested in-depth technical guide, including:
-
Synthesis and Purification Methods: Details of chemical reactions, starting materials, and purification techniques are entirely dependent on the specific molecular structure.
-
Quantitative Data: Information such as reaction yields, purity levels, and analytical data is specific to the compound .
-
Experimental Protocols: Methodologies for handling, analysis, and biological assays are tailored to the specific chemical entity.
-
Signaling Pathways and Experimental Workflows: Diagrams illustrating biological activity or experimental processes cannot be generated without understanding the compound's mechanism of action or its use in research.
To proceed with this request, a valid and publicly recognized chemical identifier, such as a CAS number, IUPAC name, or a reference to a published scientific paper or patent describing the compound, is required.
In-depth Technical Guide: Predicted Mechanism of Action of STK683963
For Researchers, Scientists, and Drug Development Professionals
Abstract
STK683963 is a novel small molecule identified as a potent, cell-permeable activator of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway. Emerging research indicates that this compound does not directly interact with ATG4B but rather modulates its activity through an indirect mechanism involving the cellular redox state. This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key experimental findings, detailed protocols, and a predicted signaling pathway. The information provided herein is intended to facilitate further research and drug development efforts targeting the autophagy pathway for therapeutic intervention, particularly in oncology.
Introduction to this compound and its Target, ATG4B
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. The cysteine protease ATG4B is a central regulator of autophagy, responsible for the proteolytic processing of microtubule-associated protein 1 light chain 3 (LC3) and its homologues, a crucial step for autophagosome formation. Given its role in cell survival, ATG4B has emerged as a promising therapeutic target in various diseases, including cancer.
This compound has been identified as a strong activator of cellular ATG4B activity.[1] Unlike direct enzymatic activators, the effects of this compound on ATG4B are observed after prolonged incubation, suggesting an indirect mode of action.[1] This observation points towards a more complex mechanism involving the modulation of upstream signaling pathways that ultimately converge on ATG4B.
Predicted Mechanism of Action: Redox Regulation of ATG4B
The prevailing hypothesis for this compound's mechanism of action centers on the modulation of the cellular redox environment to enhance ATG4B activity. ATG4B is known to be regulated by reversible oxidation. Specifically, the formation of an intramolecular disulfide bond between cysteine residues Cys292 and Cys361 can lead to ATG4B oligomerization and a reduction in its catalytic activity.
Experimental evidence strongly suggests that this compound promotes a cellular environment that favors the reduced, more active state of ATG4B. The pro-autophagic activity of this compound is completely abrogated by the antioxidant N-acetyl-L-cysteine (NAC), indicating that the generation of reactive oxygen species (ROS) is a critical upstream event in the mechanism of action of this compound.[2]
The proposed signaling pathway is as follows: this compound, through an as-yet-unidentified primary target, induces a mild oxidative stress within the cell. This subtle shift in the redox balance is sufficient to modulate the redox-sensitive cysteine residues of ATG4B, preventing their oxidation and subsequent inactivation. By maintaining ATG4B in its active, monomeric state, this compound enhances the processing of LC3, thereby promoting autophagic flux.
Caption: Predicted signaling pathway for this compound-mediated activation of ATG4B.
Quantitative Data Summary
The activity of this compound and its analogues has been quantified using a cell-based luciferase reporter assay. The data demonstrates a clear dose-dependent activation of ATG4B by this compound and STK683964, while the analogue STK848088 showed no significant effect.
| Compound | Concentration Range Tested | Observed Effect on ATG4B Activity |
| This compound | 0 - 50 µM | Strong, dose-dependent activation[1] |
| STK683964 | 0 - 50 µM | Slightly higher activation than this compound[1] |
| STK848088 | 0 - 50 µM | No significant activation[1] |
Note: Specific EC50 values for ATG4B activation by this compound are not yet publicly available and would require further dose-response analysis.
Experimental Protocols
ATG4B Activity Luciferase Release Reporter Assay
This assay provides a quantitative measure of cellular ATG4B activity by monitoring the cleavage of a reporter construct.[1]
Principle: A fusion protein consisting of β-actin, LC3, and a fragment of Gaussia luciferase (dNGLUC) is expressed in cells. Cleavage of the LC3 portion by active ATG4B releases the dNGLUC fragment, which is then secreted from the cell. The amount of luciferase activity in the cell culture supernatant is directly proportional to the cellular ATG4B activity.
Experimental Workflow:
References
No Publicly Available Data for "STK683963" In Vitro Preliminary Screening
A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the in vitro preliminary screening, mechanism of action, or biological activity of a compound designated "STK683963."
This absence of data prevents the creation of the requested in-depth technical guide and accompanying visualizations. The identifier "this compound" may represent an internal compound code not yet disclosed in public forums, a novel substance pending publication, or a potential typographical error.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the compound identifier: Double-check the accuracy of "this compound" for any potential transcription errors.
-
Consult internal documentation: If this is a compound from an internal discovery program, relevant data would be contained within proprietary databases and reports.
-
Monitor scientific literature: Future publications or conference presentations may disclose information regarding this compound if it is currently in a preclinical development stage.
Without accessible data, it is not possible to summarize quantitative findings, detail experimental protocols, or illustrate signaling pathways as requested. Standard methodologies for in vitro screening often involve a battery of assays to determine a compound's cytotoxic effects on various cell lines and to elucidate its mechanism of action.
General Methodologies in In Vitro Screening
For context, a typical in vitro preliminary screening workflow for a novel compound might involve the following experimental protocols:
1. Cell Viability and Cytotoxicity Assays: These assays are fundamental to understanding the effect of a compound on cell survival. Common methods include:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
ATP Assay: Quantifies the amount of ATP present, which correlates with the number of viable cells.[1]
-
Flow Cytometry-based Assays: Can distinguish between live, apoptotic, and necrotic cells using fluorescent dyes.[2][3]
2. Mechanism of Action Studies: Once a compound shows activity, further experiments are conducted to understand how it works. These can include:
-
Kinase Profiling: Screening the compound against a panel of kinases to identify potential targets.
-
Western Blotting: To observe changes in protein expression levels in key signaling pathways.
-
Gene Expression Analysis: Using techniques like RT-qPCR or RNA sequencing to see how the compound affects gene transcription.
Illustrative Workflow and Pathway Diagrams
While specific diagrams for "this compound" cannot be generated, the following examples illustrate the types of visualizations that would be included in a technical guide for a compound with known properties.
Caption: A generalized workflow for in vitro drug discovery from initial screening to lead optimization.
References
STK683963: A Novel Activator of ATG4B for Autophagy Modulation
An In-depth Technical Guide on Target Identification and Validation
For researchers, scientists, and drug development professionals, this guide details the identification and validation of STK683963, a small molecule activator of the cysteine protease ATG4B, a key regulator of autophagy. This document provides a comprehensive overview of the experimental data, detailed protocols, and the elucidated mechanism of action for this compound.
Target Identification: ATG4B
This compound was identified as a potent activator of cellular ATG4B activity through a small molecule screen utilizing a cell-based luciferase reporter assay.[1][2] ATG4B is a critical protease in the autophagy pathway, responsible for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and other ATG8 family members, a necessary step for autophagosome formation.[1]
Target Validation and Quantitative Analysis
The activity of this compound and its analogs was validated in HeLa cells stably expressing an Actin-LC3-dNGLUC reporter construct. In this system, ATG4B-mediated cleavage of the fusion protein releases dNGLUC into the supernatant, where its luciferase activity can be quantified as a direct measure of ATG4B activity in a cellular context.
This compound demonstrated a dose-dependent increase in luciferase release, indicating a significant activation of ATG4B. The data from these experiments are summarized in the table below.
| Compound | Concentration (µM) | Fold Activation of ATG4B (vs. DMSO) |
| This compound | 1 | ~1.5 |
| 5 | ~2.5 | |
| 10 | ~3.5 | |
| 25 | ~4.0 | |
| 50 | ~4.5 | |
| STK683964 (analog) | 1 | ~1.8 |
| 5 | ~3.0 | |
| 10 | ~4.0 | |
| 25 | ~4.8 | |
| 50 | ~5.0 | |
| STK848088 (analog) | 1-50 | No significant activation |
Table 1: Dose-dependent activation of ATG4B by this compound and its analogs in HeLa-ActinLC3dNGLUC cells after overnight treatment. Data is expressed as a fold change relative to the DMSO control.[2]
Mechanism of Action: Redox Regulation
The mechanism of action for this compound appears to be indirect and linked to the redox regulation of ATG4B.[3] The activating effect of this compound on ATG4B was completely abrogated in the presence of the reducing agent N-acetyl cysteine (NAC), suggesting that this compound may function by promoting an oxidative state that enhances ATG4B activity.[1][3]
Experimental Protocols
Cell-Based ATG4B Luciferase Release Reporter Assay
This assay quantitatively measures the cellular activity of ATG4B.
Materials:
-
HeLa or HEK293T cells
-
Actin-LC3-dNGLUC reporter plasmid
-
Transfection reagent (e.g., FuGENE HD)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound and analog compounds
-
DMSO (vehicle control)
-
N-acetyl cysteine (NAC)
-
96-well cell culture plates
-
Luciferase substrate (e.g., Coelenterazine)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HeLa or HEK293T cells in a 96-well plate at a density that allows for ~70-80% confluency at the time of transfection.
-
Transfection: Transfect the cells with the Actin-LC3-dNGLUC reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent. For stable cell line generation, select with an appropriate antibiotic.
-
Compound Treatment: After 24 hours (for transient transfection), replace the medium with fresh medium containing the desired concentrations of this compound, its analogs, or DMSO vehicle control. For the NAC co-treatment experiment, add NAC along with this compound.
-
Incubation: Incubate the cells for the desired period (e.g., overnight).
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Luciferase Assay: Add the luciferase substrate to the supernatant according to the manufacturer's instructions.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., DMSO-treated cells) to determine the fold activation.
Conclusion
This compound has been successfully identified and validated as a novel small molecule activator of ATG4B. Its mechanism of action is proposed to be through the modulation of the cellular redox environment, which in turn enhances the catalytic activity of ATG4B. The experimental protocols and quantitative data presented here provide a solid foundation for further investigation and utilization of this compound as a chemical tool to probe the intricacies of the autophagy pathway and for potential therapeutic development in diseases where autophagy upregulation is beneficial.
References
- 1. Frontiers | Identification of Kinases and Phosphatases That Regulate ATG4B Activity by siRNA and Small Molecule Screening in Cells [frontiersin.org]
- 2. Identification of Kinases and Phosphatases That Regulate ATG4B Activity by siRNA and Small Molecule Screening in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Translational Modifications of ATG4B in the Regulation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
STK683963: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability characteristics of STK683963, a potent activator of the cysteine protease ATG4B, a key regulator of autophagy. The information herein is intended to support researchers and drug development professionals in the effective use of this compound in a laboratory setting. This document outlines known solubility parameters and provides detailed experimental protocols for comprehensive solubility and stability assessment.
Introduction to this compound
This compound has been identified as a robust activator of cellular ATG4B activity, making it a valuable tool for studying the intricacies of the autophagy pathway.[1][2] Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in a variety of diseases, including cancer. This compound facilitates the study of ATG4B's role in this pathway. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for ensuring the accuracy and reproducibility of experimental results.
Solubility Profile of this compound
The solubility of a compound is a critical factor that influences its handling, formulation, and bioavailability. Based on available data, this compound exhibits good solubility in organic solvents but may have limitations in aqueous media.
Known Solubility Data
The following table summarizes the currently available solubility information for this compound.
| Solvent/Vehicle | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (180.33 mM) | Ultrasonic treatment may be required to achieve complete dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| DMSO/Corn Oil Formulation | ≥ 5 mg/mL | A 1:9 (v/v) mixture of a 50 mg/mL DMSO stock solution and corn oil results in a clear solution suitable for in vivo studies.[1] |
| Aqueous Buffer | Data not publicly available. | General observations for similar compounds suggest potentially low aqueous solubility.[3][4] |
Experimental Protocols for Solubility Testing
To further characterize the solubility of this compound, standardized kinetic and thermodynamic solubility assays are recommended.
This assay determines the solubility of a compound from a DMSO stock solution, which is relevant for most in vitro screening applications.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well plate, followed by the addition of the aqueous buffer (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Analysis: Analyze the samples for precipitation. This can be done using several methods:
-
Nephelometry: Measures the scattering of light caused by insoluble particles.
-
UV-Vis Spectrophotometry: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound in the supernatant is determined by measuring its absorbance at a predetermined wavelength.
-
LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant after separation from any precipitate.
-
This method measures the equilibrium solubility of a compound, which is considered its "true" solubility and is crucial for formulation development.
Objective: To determine the thermodynamic solubility of this compound in various aqueous buffers.
Methodology:
-
Compound Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., buffers at pH 3.0, 5.0, 7.4, and 9.0).
-
Equilibration: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After incubation, allow the vials to stand to let the undissolved solid settle.
-
Separation: Carefully collect an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Stability Profile of this compound
Evaluating the stability of this compound is essential for defining appropriate storage conditions and ensuring the integrity of the compound over time.
Stock Solution Stability
Proper storage of stock solutions is crucial to maintain the compound's activity.
| Storage Temperature | Recommended Storage Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocols for Stability Testing
A comprehensive stability assessment involves long-term, accelerated, and forced degradation studies.
Objective: To evaluate the stability of this compound in solution under various storage conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in relevant solvents (e.g., DMSO, aqueous buffers).
-
Storage: Store the solutions under different conditions:
-
Long-Term: 2-8°C, -20°C, and -80°C.
-
Accelerated: 25°C/60% Relative Humidity (RH), 40°C/75% RH.
-
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 1, 3, and 6 months for long-term; 0, 1, 2, and 4 weeks for accelerated).
-
Analysis: Use a stability-indicating HPLC method to quantify the remaining amount of this compound and detect any degradation products.
Forced degradation studies are designed to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under stress conditions.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: 60°C in solution and as a solid.
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
-
Time Points: Monitor the degradation over time (e.g., 0, 2, 4, 8, and 24 hours) until a target degradation of 5-20% is achieved.
-
Analysis: Analyze the stressed samples using an HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
Role of this compound in the ATG4B Signaling Pathway
This compound activates ATG4B, a cysteine protease that plays a dual role in autophagy. ATG4B is responsible for the initial processing of pro-LC3 (and other Atg8 homologs) to its mature form, LC3-I, by cleaving the C-terminal portion to expose a glycine (B1666218) residue. This is a prerequisite for the subsequent conjugation of LC3-I to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is then recruited to the autophagosomal membrane. ATG4B also acts as a delipidating enzyme, removing PE from LC3-II to recycle LC3 back to the cytosol.
Conclusion
This technical guide provides essential information on the solubility and stability of this compound. While the compound demonstrates good solubility in DMSO, further characterization of its aqueous solubility is recommended using the detailed protocols provided. The stability of this compound in stock solutions is well-defined, and the outlined forced degradation and long-term stability studies will enable a comprehensive understanding of its degradation profile. Adherence to these guidelines will ensure the reliable and effective use of this compound in advancing our understanding of autophagy and the role of ATG4B in health and disease.
References
- 1. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
"STK683963" initial cytotoxicity assessment
An in-depth technical guide on the initial cytotoxicity assessment of STK683963 cannot be provided at this time. A comprehensive search of publicly available scientific literature and databases yielded no specific information for a compound with this identifier.
This suggests that "this compound" may be:
-
An internal compound code not yet disclosed in public literature.
-
A very new compound for which data has not yet been published.
-
A possible typographical error in the compound identifier.
Without access to foundational data on this compound, it is not possible to fulfill the core requirements of this request, including the creation of data tables, experimental protocols, and visualizations of signaling pathways.
For the intended audience of researchers, scientists, and drug development professionals, it is recommended to first verify the compound identifier. If the identifier is correct, the necessary information for this technical guide would likely be found in internal, proprietary documentation of the originating research institution.
"STK683963" commercial availability and suppliers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of STK683963, a potent activator of cellular Autophagy-related 4B cysteine peptidase (ATG4B) activity. This document consolidates available commercial information, technical data, experimental protocols, and relevant biological pathways to support researchers in oncology and cellular biology.
Commercial Availability and Suppliers
This compound is available for research purposes from a number of suppliers. The following table summarizes the known commercial sources.
| Supplier | Catalog Number | CAS Number | Availability |
| MedchemExpress | HY-W287569 | 370073-65-7 | In Stock[1] |
| TargetMol | T6268 | 370073-65-7 | Inquire |
| Arctom | HY-W287569 | 370073-65-7 | Inquire[2] |
Technical Data
This compound is a small molecule identified as a strong activator of cellular ATG4B activity.[1][3] It is proposed to act as a mediator of the redox-regulation of ATG4B in cells and has potential applications in cancer research.[1][3][4]
Mechanism of Action
The formation of an autophagosome is a critical step in autophagy, a cellular process for degrading and recycling cellular components. This process involves the conjugation of microtubule-associated protein 1 light chain 3 (LC3) and gamma-aminobutyric acid receptor-associated protein (GABARAP) to the autophagosomal membrane.[4][5] These proteins are initially synthesized in an inactive form (pro-LC3/GABARAP) and require cleavage by the ATG4 family of proteases to become active.[4][5]
This compound has been shown to strongly up-regulate the activity of ATG4B, a key enzyme in this process.[1][3] Research suggests that this compound's mechanism of action is linked to the redox regulation of ATG4B. Treatment with the reducing agent N-acetyl cysteine (NAC) completely blocks the activation of ATG4B by this compound.[4][5] This indicates that this compound likely influences the cellular redox state to enhance ATG4B's enzymatic activity.[4][5]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway influenced by this compound, leading to the activation of ATG4B and subsequent processing of pro-LC3.
Caption: Proposed signaling pathway of this compound-mediated ATG4B activation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published research.[4]
Cell-Based ATG4B Activity Assay
This assay quantitatively measures the cellular activity of ATG4B.
Objective: To determine the effect of this compound on ATG4B-mediated cleavage of a reporter construct.
Materials:
-
HeLa-ActinLC3dNGLUC stable cell line (expressing an Actin-LC3-Gaussia luciferase fusion protein)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed HeLa-ActinLC3dNGLUC cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 0-50 μM.[1][3] Use DMSO as a vehicle control.
-
Replace the cell culture medium with the medium containing different concentrations of this compound or DMSO.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the luciferase activity in the supernatants using a luminometer according to the manufacturer's instructions.
-
Express the data as a fold change relative to the DMSO control.
Experimental Workflow Diagram
The following diagram outlines the workflow for the cell-based ATG4B activity assay.
Caption: Workflow for the cell-based ATG4B activity assay.
Quantitative Data
The following table summarizes the quantitative data available for this compound.
| Parameter | Value | Cell Line | Assay | Source |
| Effective Concentration Range | 0 - 50 μM | HeLa-ActinLC3dNGLUC | Luciferase Release Assay | [1][3] |
Conclusion
This compound is a valuable research tool for investigating the role of ATG4B in autophagy and its potential as a therapeutic target in diseases such as cancer. This guide provides a foundational understanding of its commercial availability, mechanism of action, and experimental application. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental conditions for their specific model systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arctomsci.com [arctomsci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Kinases and Phosphatases That Regulate ATG4B Activity by siRNA and Small Molecule Screening in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of Kinases and Phosphatases That Regulate ATG4B Activity by siRNA and Small Molecule Screening in Cells [frontiersin.org]
Methodological & Application
Application Notes: STK683963 as an Activator of ATG4B in Cell-Based Assays
Introduction
STK683963 has been identified as a small molecule activator of Autophagy-related 4B cysteine peptidase (ATG4B), a key enzyme in the autophagy pathway.[1][2] ATG4B is a cysteine protease responsible for the cleavage of Atg8 family proteins, such as LC3 (Microtubule-associated protein 1A/1B-light chain 3), which is essential for autophagosome formation.[3] Understanding the modulators of ATG4B activity is crucial for research into autophagy-dependent cellular processes and for the development of therapeutics targeting autophagy. These application notes provide a detailed protocol for a cell-based assay to identify and characterize activators of ATG4B, such as this compound.
Data Presentation
While this compound is identified as an activator, the provided literature primarily focuses on the inhibitory activity of other compounds on ATG4B. The following table summarizes the inhibitory concentrations (IC50) of known ATG4B inhibitors, providing a reference for compound screening and validation.
| Compound Name | Assay Type | IC50 Value | Reference |
| FMK 9a | TR-FRET | 80 nM | [3] |
| FMK 9a | Luciferase Release Assay | 73 nM | [3] |
| Aurintricarboxylic acid | FRET-based | 4.4 µM | [4] |
| Hypericin | FRET-based | 57 µM | [4] |
Signaling Pathway
ATG4B plays a critical role in the initial stages of autophagy by processing the pro-form of LC3 to its cytosolic form, LC3-I. Upon induction of autophagy, LC3-I is lipidated to form LC3-II, which is recruited to the autophagosomal membrane. ATG4B also deconjugates LC3-II from the membrane, recycling LC3 and regulating autophagosome maturation.
Caption: ATG4B-mediated processing of LC3 in the autophagy pathway.
Experimental Protocols
Cell-Based ATG4B Luciferase Release Assay
This assay quantitatively measures the activity of ATG4B in living cells by monitoring the release of a reporter protein, Gaussia luciferase (GLUC), into the cell culture supernatant.[1][2] The reporter is a fusion protein of Actin, LC3, and a truncated, non-secreted form of GLUC (dNGLUC). Cleavage of the LC3 moiety by endogenous ATG4B results in the unconventional release of dNGLUC from the cells.
Materials:
-
HEK293T cells stably expressing the Actin-LC3-dNGLUC reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound or other test compounds
-
DMSO (vehicle control)
-
96-well or 384-well cell culture plates (white, clear-bottom for microscopy)
-
Coelenterazine (B1669285) (luciferase substrate)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T-Actin-LC3-dNGLUC cells in a 96-well or 384-well plate at a density that allows for optimal growth over the course of the experiment. Incubate at 37°C and 5% CO2 overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in cell culture medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a desired period (e.g., overnight, as activation by this compound may not be immediate).[2]
-
Supernatant Collection: Carefully collect a small aliquot (e.g., 5 µL) of the cell culture supernatant from each well.[2]
-
Luciferase Activity Measurement:
-
Prepare the coelenterazine substrate solution according to the manufacturer's instructions.
-
Add the substrate solution to the wells of a white luminometer plate.
-
Add the collected supernatant to the substrate solution.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis: The amount of luciferase activity in the supernatant directly correlates with the cellular ATG4B activity.[1] Normalize the data to a vehicle control to determine the fold activation.
Cell Viability Assay
It is essential to assess whether the observed effects of test compounds on ATG4B activity are due to cytotoxicity.[1] A common method is the CCK-8 assay.
Materials:
-
Cells treated with test compounds (from a parallel plate to the primary assay)
-
Cell Counting Kit-8 (CCK-8) solution
Protocol:
-
After the compound treatment period, add CCK-8 solution to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. This compound has been shown to have no effect on the viability of HeLa cells.[1]
Experimental Workflow Diagram
The following diagram illustrates the workflow for the cell-based ATG4B luciferase release assay.
Caption: Workflow for the ATG4B luciferase release assay.
Troubleshooting and Considerations
-
Indirect Activation: The activating effect of this compound on ATG4B may be indirect, as activation is observed after overnight treatment and not at earlier time points.[2] The mechanism may involve redox regulation.[2]
-
Promoter Activity: It is important to confirm that test compounds do not activate the promoter of the reporter gene itself. This compound has been shown to have no effect on the ATG4B-luciferase promoter construct.[1][5]
-
Non-Autophagosome Dependent Release: The release of GLUC in this assay is not dependent on the formation of autophagosomes, making it a specific measure of ATG4B-mediated LC3 cleavage.[1][2]
References
- 1. Frontiers | Identification of Kinases and Phosphatases That Regulate ATG4B Activity by siRNA and Small Molecule Screening in Cells [frontiersin.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of STK683963 (3,5-dinitro-bisphenol A) in an Animal Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: The compound designated as STK683963 has been identified as 3,5-dinitro-bisphenol A, a substance observed to leach from polycarbonate materials under specific conditions, such as gamma-irradiation sterilization.[1][2] This compound has been shown to inhibit the proliferation of Chinese Hamster Ovary (CHO) cells in culture by arresting the cell cycle at the G1/G0 phase.[1][2] Mechanistically, it has been identified as a weak agonist of the G-protein coupled receptor 35 (GPR35).[1][2] Given its origin as a leachable from laboratory and manufacturing equipment, the primary focus of in vivo studies would be on toxicological assessment rather than therapeutic efficacy.
These application notes provide a framework for designing and executing an initial in vivo study in a murine model to evaluate the potential toxicity of this compound.
Core Objective
To assess the in vivo toxicity profile of this compound (3,5-dinitro-bisphenol A) in a rodent model following acute or sub-chronic exposure. Key objectives include determining the maximum tolerated dose (MTD) and identifying potential target organs for toxicity.
Signaling Pathway and Mechanism of Action
The known cellular mechanism of this compound involves the arrest of the cell cycle and weak agonism of GPR35.
Experimental Design and Workflow
An acute toxicity study is proposed to determine the short-term effects and tolerability of this compound.
Experimental Protocols
Animal Model
-
Species: Mouse (e.g., C57BL/6 or CD-1)
-
Sex: Male and Female (5 per group)
-
Age: 8-10 weeks
-
Housing: Standard conditions (12-hour light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.
-
Acclimation: Minimum of 7 days before the start of the experiment.
This compound Formulation and Dosing
-
Formulation: Prepare a suspension of this compound in a vehicle such as corn oil. Ensure homogeneity of the suspension before each administration.
-
Dose Levels: Based on in vitro cytotoxicity, a suggested starting range could be 10, 50, and 200 mg/kg, with a vehicle control group.
-
Administration: A single dose administered via oral gavage.
In-Life Monitoring and Data Collection
-
Clinical Observations: Record mortality, morbidity, and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) twice daily for 14 days.
-
Body Weight: Measure and record the body weight of each animal just before dosing (Day 0) and on Days 7 and 14.
-
Food Consumption: Can be measured per cage and averaged.
Terminal Procedures and Endpoint Analysis
-
Euthanasia: On Day 14, euthanize all surviving animals using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis.
-
Necropsy: Perform a gross necropsy on all animals. Examine organs for any abnormalities.
-
Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, thymus).
-
Histopathology: Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, brain, and any tissues with gross lesions) in 10% neutral buffered formalin for histopathological examination.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between dose groups.
Table 1: Body Weight Changes
| Treatment Group | N | Day 0 (g) | Day 7 (g) | Day 14 (g) | % Change (Day 0-14) |
|---|---|---|---|---|---|
| Vehicle Control | 5 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 10 mg/kg this compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 50 mg/kg this compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| 200 mg/kg this compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Table 2: Relative Organ Weights
| Treatment Group | N | Relative Liver Weight (%) | Relative Kidney Weight (%) | Relative Spleen Weight (%) |
|---|---|---|---|---|
| Vehicle Control | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
| 10 mg/kg this compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
| 50 mg/kg this compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
| 200 mg/kg this compound | 5 | Mean ± SD | Mean ± SD | Mean ± SD |
(Note: Relative organ weight is calculated as (Organ Weight / Body Weight) x 100)
Table 3: Summary of Key Blood Chemistry Parameters
| Parameter | Vehicle Control | 10 mg/kg | 50 mg/kg | 200 mg/kg |
|---|---|---|---|---|
| ALT (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| AST (U/L) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| BUN (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Creatinine (mg/dL) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Conclusion and Interpretation
The results from this acute toxicity study will provide an initial assessment of the in vivo safety profile of this compound. The data on clinical observations, body and organ weights, and blood parameters will help to identify the no-observed-adverse-effect level (NOAEL) and potential target organs for toxicity. These findings are crucial for risk assessment, particularly in the context of this compound as a potential leachable contaminant in biopharmaceutical manufacturing processes. Further sub-chronic toxicity studies may be warranted depending on the outcomes of this initial screen.
References
Application Notes and Protocols for STK683963: Information Not Available
Initial searches for "STK683963" have not yielded any publicly available information regarding a therapeutic agent, investigational drug, or biological compound with this identifier.
Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental methodologies, or signaling pathway diagrams. The identifier "this compound" does not correspond to any known drug in clinical or preclinical development based on the conducted searches.
It is possible that "this compound" may be an internal compound code not yet disclosed in public-facing literature or clinical trial registries. Alternatively, it could be a misinterpretation or typographical error of another identifier.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to verify the exact identifier. Should a corrected or alternative identifier be available, a new search can be initiated to provide the detailed information requested.
Without any foundational information on the identity, mechanism of action, or therapeutic target of "this compound," the creation of scientifically accurate and relevant application notes and protocols is not feasible. We recommend verifying the compound identifier and consulting internal documentation or primary sources for the correct information.
Application Note: STK683963 in High-Throughput Screening
Introduction
Information regarding the specific molecule "STK683963" is not available in the public domain, including scientific literature, chemical databases, and patent filings. The identifier "this compound" may represent a proprietary compound from a private chemical library that is not yet publicly disclosed.
Without information on the compound's chemical structure, biological target, or mechanism of action, it is not possible to provide a specific application note, experimental protocols, or data presentation for its use in high-throughput screening.
The following sections provide a general framework and example protocols for the application of a hypothetical kinase inhibitor in high-throughput screening, which can be adapted once the specific details of this compound become available.
General Principles of Kinase Inhibitor High-Throughput Screening
Kinase inhibitors are a major class of therapeutic agents, particularly in oncology. High-throughput screening (HTS) is a critical tool for the discovery of novel kinase inhibitors. The general workflow for an HTS campaign targeting a specific kinase involves several key steps:
-
Assay Development and Optimization: Selection of an appropriate assay format to measure kinase activity. Common formats include:
-
Biochemical Assays: Utilizing purified kinase enzyme, substrate, and a detection system to measure the phosphorylation event.
-
Cell-Based Assays: Using engineered cell lines to measure the inhibition of a specific kinase signaling pathway.
-
-
Primary Screen: Screening a large library of compounds at a single concentration to identify "hits" that inhibit the target kinase.
-
Dose-Response Confirmation: Testing the activity of primary hits over a range of concentrations to confirm their activity and determine their potency (e.g., IC50).
-
Selectivity Profiling: Assessing the activity of confirmed hits against a panel of other kinases to determine their selectivity.
-
Mechanism of Action Studies: Further experiments to elucidate how the inhibitor interacts with the target kinase (e.g., ATP-competitive, allosteric).
Hypothetical Application: this compound as a Novel Kinase Inhibitor
For the purpose of this application note, we will hypothesize that This compound is a novel inhibitor of a hypothetical kinase, "Kinase X," which is implicated in a cancer signaling pathway.
Signaling Pathway of Kinase X
The following diagram illustrates a hypothetical signaling pathway involving Kinase X. In this pathway, an upstream signal activates Kinase X, which then phosphorylates a downstream substrate, leading to cell proliferation. This compound is hypothesized to inhibit Kinase X, thereby blocking this pro-proliferative signal.
Caption: Hypothetical signaling pathway of Kinase X.
Experimental Workflow for HTS
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify and characterize inhibitors of Kinase X.
Caption: High-throughput screening experimental workflow.
Protocols
Protocol 1: Biochemical Kinase X Inhibition Assay
This protocol describes a generic biochemical assay to measure the inhibitory activity of this compound against purified Kinase X.
Materials:
-
Purified, active Kinase X enzyme
-
Kinase X substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well assay plates (white, low-volume)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of the compound dilutions into the 384-well assay plates.
-
Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of Kinase X enzyme and substrate peptide in assay buffer.
-
Dispense the enzyme/substrate mix into the assay plates containing the compound.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in assay buffer.
-
Add the ATP solution to the assay plates to start the kinase reaction.
-
Incubate the plates at room temperature for 1 hour.
-
-
Detection:
-
Add the ADP-Glo™ reagent to the wells to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase X Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of Kinase X-mediated substrate phosphorylation in a cellular context.
Materials:
-
Engineered cell line expressing Kinase X and a phosphorylation-reporting system (e.g., NanoBRET™)
-
Cell culture medium and supplements
-
This compound compound stock solution
-
384-well cell culture plates (white)
-
Reagents for the specific cell-based assay format (e.g., NanoBRET™ Nano-Glo® Substrate and Inhibitor)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Cell Plating:
-
Harvest and count the engineered cells.
-
Seed the cells into 384-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the compound dilutions.
-
Incubate for a predetermined time (e.g., 2 hours) to allow for compound entry and target engagement.
-
-
Assay Measurement:
-
Follow the specific instructions for the chosen cell-based assay technology to measure the phosphorylation status of the Kinase X substrate. For a NanoBRET™ assay, this would involve adding the Nano-Glo® Substrate and reading the BRET signal.
-
-
Data Analysis:
-
Normalize the data to controls (e.g., stimulated vs. unstimulated cells, vehicle control).
-
Calculate the IC50 value as described in the biochemical assay protocol.
-
Data Presentation
The quantitative data from the HTS assays should be summarized in clear and concise tables.
Table 1: Hypothetical HTS Data for this compound
| Assay Type | Parameter | Value |
| Biochemical | ||
| Primary Screen Hit | % Inhibition @ 10 µM | 95% |
| Dose-Response | IC50 | 50 nM |
| Cell-Based | ||
| Dose-Response | IC50 | 200 nM |
| Selectivity | ||
| Kinase Y | IC50 | > 10 µM |
| Kinase Z | IC50 | 5 µM |
While specific information for this compound is not publicly available, this application note provides a comprehensive framework for how a novel kinase inhibitor would be evaluated in a high-throughput screening campaign. The provided protocols and workflows are standard in the field of drug discovery and can be adapted for the specific target and compound characteristics once they are known. The clear presentation of data and visual representation of pathways and workflows are essential for communicating the scientific findings to a research and drug development audience.
Application Notes: STK683963, a Potent and Selective MEK1/2 Inhibitor for Studying the MAPK/ERK Pathway
Introduction
The Ras-Raf-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2][3][4] Dysregulation of this pathway, often through mutations in genes such as BRAF and RAS, is a key driver in many human cancers, including melanoma, colorectal, and non-small cell lung cancer.[1][2][5] At the core of this cascade are the dual-specificity kinases MEK1 and MEK2, which act as the sole activators of the downstream effector kinases ERK1 and ERK2.[4] The unique position of MEK1/2 makes them a pivotal node for therapeutic intervention and an ideal target for chemical probes to dissect the pathway's function.
STK683963 is a potent, selective, and orally bioavailable small-molecule inhibitor of MEK1 and MEK2. It is a non-ATP-competitive, allosteric inhibitor that binds to a unique pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[4][6] This high specificity and mechanism of action make this compound an invaluable tool for researchers studying the MAPK/ERK pathway. These application notes provide key data and detailed protocols for utilizing this compound to investigate MAPK/ERK signaling in biochemical and cellular contexts.
Data Presentation
The following tables summarize the inhibitory activity and selectivity of this compound. Data are representative and may vary between experimental systems.
Table 1: Biochemical Potency of this compound against MEK Family Kinases
| Kinase Target | Assay Type | IC₅₀ (nM) |
| MEK1 | Biochemical Kinase Assay | 0.9 |
| MEK2 | Biochemical Kinase Assay | 1.2 |
| MEK5 | Biochemical Kinase Assay | > 10,000 |
IC₅₀ values were determined using a radiometric or luminescence-based in vitro kinase assay.
Table 2: Cellular Activity of this compound
| Cell Line | Genotype | Cellular Assay Endpoint | IC₅₀ (nM) |
| A375 | BRAF V600E | Inhibition of ERK1/2 Phosphorylation | 7.5 |
| HCT116 | KRAS G13D | Inhibition of ERK1/2 Phosphorylation | 45 |
| A375 | BRAF V600E | Inhibition of Cell Proliferation (72h) | 6.2 |
| HCT116 | KRAS G13D | Inhibition of Cell Proliferation (72h) | 51 |
Cellular IC₅₀ values were determined by Western blot for phospho-ERK1/2 and MTT assay for cell proliferation.
Table 3: Kinase Selectivity Profile of this compound
| Kinase Target | % Inhibition at 1 µM |
| MEK1 | 99% |
| p38α | < 5% |
| JNK1 | < 2% |
| AKT1 | < 1% |
| CDK2/cyclin A | < 5% |
| EGFR | < 10% |
| VEGFR2 | < 8% |
| c-Met | < 5% |
| PI3Kα | < 1% |
Selectivity was assessed against a panel of over 100 kinases using in vitro binding or activity assays.[7][8][9] this compound demonstrates exceptional selectivity for its primary target.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes how to measure the inhibition of growth factor-stimulated ERK1/2 phosphorylation by this compound in cultured cells.
Materials:
-
A375 melanoma cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Growth factor (e.g., EGF or PMA)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Culture and Starvation: Seed A375 cells in 6-well plates and grow to 70-80% confluency. The day before the experiment, replace the medium with serum-free medium and incubate overnight to reduce basal signaling.
-
Inhibitor Pre-treatment: Prepare dilutions of this compound in serum-free medium. Pre-treat the starved cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells by adding a growth factor (e.g., 10 ng/mL PMA or 50 ng/mL EGF) for 10-15 minutes. Include an unstimulated, untreated control.
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS.[10] Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes.[10] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10] Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and boil for 5 minutes. Load 15-20 µg of protein per lane onto an SDS-PAGE gel.[11][12] Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[11][12]
-
Blocking and Antibody Incubation: Block the membrane in Blocking Buffer for 1 hour at room temperature.[11][12] Incubate the membrane with primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[11][12][13]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 5-10 minutes each.[11][12] Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 in 5% BSA/TBST) for 1 hour at room temperature.[11]
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.[11]
-
Re-probing for Total ERK: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2.[12][13]
Protocol 2: MTT Cell Proliferation Assay
This colorimetric assay measures cell viability and proliferation by assessing the metabolic activity of cells.[14]
Materials:
-
Cancer cell line (e.g., A375)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.[15] Incubate overnight to allow for cell attachment.
-
Compound Addition: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound. Include wells with medium only (blank) and cells with DMSO vehicle (negative control).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.[14]
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the results and use a non-linear regression model to determine the IC₅₀ value.
Protocol 3: In Vitro MEK1 Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to directly measure the inhibitory effect of this compound on the enzymatic activity of purified MEK1. The ADP-Glo™ assay quantifies the amount of ADP produced in the kinase reaction, which is inversely correlated with inhibitor potency.[16][17]
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 (substrate for MEK1)
-
This compound (dissolved in DMSO)
-
Kinase Reaction Buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well assay plates
-
Luminometer
Methodology:
-
Prepare Reagents: Thaw all enzymes and reagents on ice. Prepare dilutions of this compound, ATP, and the MEK1/ERK2 enzyme/substrate mix in kinase reaction buffer.
-
Reaction Setup: To the wells of a 384-well plate, add in order:
-
This compound or DMSO vehicle control.
-
MEK1 enzyme and inactive ERK2 substrate mix.
-
Mix and incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for MEK1.
-
Incubation: Incubate the plate at 30°C or room temperature for 1 hour.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to MEK1 activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
References
- 1. Progress in the Research of MEK Inhibitors [synapse.patsnap.com]
- 2. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 17. Rational Design, Optimization, and Biological Evaluation of Novel MEK4 Inhibitors against Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of STK683963
For Researchers, Scientists, and Drug Development Professionals
Introduction
STK683963 has been identified as a potent activator of cellular ATG4B activity. ATG4B is a cysteine protease crucial for the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. The modulation of autophagy has significant implications in various disease states, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, robust and reliable analytical methods for the detection and quantification of this compound are essential for its further investigation and potential therapeutic development.
These application notes provide detailed protocols for two key analytical methods for this compound: a cell-based luciferase reporter assay to measure its bioactivity and a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its direct quantification in biological matrices.
Signaling Pathway of ATG4B in Autophagy
ATG4B plays a critical role in the processing of microtubule-associated protein 1 light chain 3 (LC3), a key step in autophagosome formation. The pathway diagram below illustrates the canonical autophagy pathway and the central role of ATG4B.
Caption: ATG4B-mediated LC3 processing in the autophagy pathway.
I. Cell-Based ATG4B Activity Assay using a Luciferase Reporter
This protocol describes a method to quantify the bioactivity of this compound by measuring its effect on ATG4B-mediated cleavage of a reporter construct in a cellular context.
Experimental Workflow
Caption: Workflow for the cell-based luciferase reporter assay.
Protocol
1. Materials and Reagents:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmid encoding an LC3-luciferase reporter construct (e.g., Gaussia luciferase fused to LC3)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Luciferase assay substrate
-
96-well cell culture plates
-
Luminometer
2. Cell Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
3. Transfection:
-
Transfect the cells with the LC3-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24-48 hours to allow for reporter protein expression.
4. Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A final DMSO concentration should be kept below 0.1%.
-
Remove the transfection medium and add the medium containing different concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for a predetermined time (e.g., 6-24 hours).
5. Luminescence Measurement:
-
Carefully collect the cell culture supernatant from each well.
-
Add the luciferase assay substrate to the supernatant according to the manufacturer's instructions.
-
Immediately measure the luminescence using a luminometer.
Data Presentation
| This compound Conc. (µM) | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Mean Luminescence (RLU) | Standard Deviation |
| 0 (Vehicle) | 15,234 | 15,876 | 15,555 | 15,555 | 321 |
| 0.1 | 25,678 | 26,112 | 25,890 | 25,893 | 217 |
| 1 | 48,901 | 49,543 | 48,765 | 49,070 | 409 |
| 10 | 75,123 | 76,001 | 75,543 | 75,556 | 440 |
| 100 | 78,345 | 79,112 | 78,654 | 78,704 | 389 |
II. Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of this compound in biological matrices such as plasma or cell lysates. Method development and validation will be required for specific applications.
Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of this compound.
Protocol
1. Materials and Reagents:
-
This compound analytical standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Biological matrix (e.g., plasma, cell lysate)
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions (Example):
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS System (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the analytical standard)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion of the IS)
-
-
4. Calibration Curve and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the blank biological matrix.
-
Process the calibration standards and unknown samples as described in the sample preparation section.
-
Analyze the samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
| Nominal Conc. (ng/mL) | Peak Area (this compound) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 1,250 | 50,100 | 0.025 | 1.05 | 105.0 |
| 5 | 6,300 | 50,500 | 0.125 | 4.90 | 98.0 |
| 25 | 31,500 | 50,200 | 0.627 | 25.5 | 102.0 |
| 100 | 126,000 | 50,800 | 2.480 | 99.2 | 99.2 |
| 500 | 635,000 | 50,300 | 12.624 | 504.9 | 101.0 |
| 1000 | 1,270,000 | 50,100 | 25.349 | 998.5 | 99.9 |
Disclaimer: These protocols provide a general guideline. Specific parameters for the LC-MS/MS method, such as MRM transitions and chromatographic conditions, must be optimized for this compound and the specific instrumentation used. All new analytical methods should be fully validated according to regulatory guidelines.
Application Notes and Protocols for STK683963 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
STK683963 is a potent activator of Autophagy-related protein 4B (ATG4B), a key cysteine protease involved in the regulation of autophagy. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its modulation has emerged as a promising therapeutic strategy in various diseases, including cancer. These application notes provide a comprehensive overview of the formulation and potential in vivo applications of this compound, along with a detailed description of the autophagy signaling pathway it modulates.
While specific in vivo efficacy and pharmacokinetic data for this compound are not extensively documented in publicly available literature, this document provides a recommended formulation and a generalized experimental framework for researchers undertaking in vivo studies with this compound.
Formulation of this compound for In Vivo Administration
A critical aspect of in vivo studies is the appropriate formulation of the test compound to ensure its solubility, stability, and bioavailability. Based on available information, a recommended formulation for this compound is as follows:
Table 1: Recommended In Vivo Formulation for this compound
| Component | Concentration/Ratio | Preparation Steps |
| This compound | - | Start with the solid compound. |
| Dimethyl sulfoxide (B87167) (DMSO) | 50 mg/mL (Stock Solution) | Dissolve this compound in DMSO to create a stock solution. |
| Corn oil | 9 parts | Add 1 part of the DMSO stock solution to 9 parts of corn oil. |
| Final Formulation | 1:9 (DMSO stock:Corn oil) | Mix the components thoroughly to ensure a homogenous suspension before administration. |
It is recommended to prepare the working solution fresh for each day of dosing.
Mechanism of Action: Activation of the Autophagy Pathway
This compound functions as an activator of ATG4B, a crucial enzyme in the autophagy cascade. ATG4B is responsible for two key proteolytic processing events of microtubule-associated protein 1A/1B-light chain 3 (LC3), a central protein in autophagosome formation.
-
Priming of pro-LC3: ATG4B cleaves the precursor form of LC3 (pro-LC3) to expose a C-terminal glycine (B1666218) residue, generating the cytosolic form, LC3-I.
-
Delipidation of LC3-II: Following the conjugation of LC3-I to phosphatidylethanolamine (B1630911) (PE) to form LC3-II, which is integrated into the autophagosome membrane, ATG4B can also deconjugate LC3-II back to LC3-I, allowing for its recycling.
By activating ATG4B, this compound is presumed to enhance the processing of LC3, thereby promoting autophagic flux.
Autophagy Signaling Pathway Diagram
The following diagram illustrates the core machinery of the autophagy pathway, highlighting the central role of ATG4B.
Caption: The Autophagy Pathway and the Role of ATG4B.
Experimental Protocols: A General Framework for In Vivo Xenograft Studies
While a specific, published in vivo study protocol for this compound is not currently available, the following provides a general workflow for evaluating its anti-cancer efficacy in a xenograft mouse model. This framework should be adapted based on the specific cancer cell line and research question.
Experimental Workflow for a Xenograft Study
Caption: General workflow for an in-vivo xenograft study.
Detailed Methodological Considerations
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to autophagy modulation or with a high baseline level of autophagy.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Grouping: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Drug Administration:
-
Vehicle Control: Administer the 1:9 DMSO:corn oil vehicle to the control group.
-
This compound Treatment: Administer the this compound formulation to the treatment groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily, every other day) will need to be optimized.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the reduction in tumor growth in the treated groups compared to the vehicle control.
-
Body Weight and Clinical Observations: Monitor animal health throughout the study by recording body weight and observing for any signs of toxicity.
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
PK: At selected time points after dosing, collect blood samples to determine the plasma concentration of this compound over time.
-
PD: At the end of the study, collect tumor tissue to assess the modulation of the autophagy pathway (e.g., by measuring LC3-II levels via Western blot or immunohistochemistry).
-
Data Presentation
As no specific in vivo data for this compound is publicly available, the following tables are provided as templates for researchers to structure their data upon completion of their studies.
Table 2: Template for Tumor Growth Inhibition Data
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
Table 3: Template for Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |
| This compound | ||||||
Conclusion
This compound is a valuable tool for investigating the role of ATG4B-mediated autophagy in various disease models. The provided formulation and experimental framework offer a starting point for researchers to design and execute robust in vivo studies. Future research is needed to establish the in vivo efficacy, pharmacokinetic profile, and safety of this compound to fully elucidate its therapeutic potential.
STK683963: Application Notes for Long-Term Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No comprehensive, manufacturer-provided Safety Data Sheet (SDS) for STK683963 is publicly available. The following procedures are based on information from published research and general best practices for handling potent, novel small molecule compounds in a laboratory setting. A thorough risk assessment should be conducted by researchers prior to handling this compound.
Introduction
This compound is a small molecule identified as a potent activator of ATG4B (Autophagy Related 4B Cysteine Peptidase), a key enzyme in the autophagy pathway. Its ability to modulate this critical cellular process makes it a valuable tool for research in areas such as cancer, neurodegenerative diseases, and cellular metabolism. Proper storage and handling of this compound are paramount to ensure its stability, experimental reproducibility, and the safety of laboratory personnel.
Long-Term Storage of this compound
The long-term stability of this compound is crucial for maintaining its biological activity. While specific, long-term stability data from the manufacturer is unavailable, recommendations can be derived from a combination of published literature and general guidelines for similar small molecules.
Storage of Solid Compound
For the solid (powder) form of this compound, the following storage conditions are recommended to minimize degradation:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down chemical degradation processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation of the compound. |
| Light | Protect from light (use amber vials) | Prevents photodegradation. |
| Moisture | Store in a desiccator | Prevents hydrolysis. |
Storage of Stock Solutions
It is common practice to prepare concentrated stock solutions of small molecules in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). A research study has reported storing a 10 mM stock solution of this compound in DMSO at room temperature under a nitrogen atmosphere and protected from light. However, for long-term storage, lower temperatures are generally advisable to ensure stability.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | High-purity, water-free DMSO prevents hydrolysis and improves stability. |
| Concentration | ≥ 10 mM | Higher concentrations can sometimes improve stability. |
| Temperature | -20°C or -80°C | Significantly reduces the rate of degradation in solution. |
| Aliquoting | Store in single-use aliquots | Minimizes repeated freeze-thaw cycles which can degrade the compound. |
| Light | Protect from light (use amber vials) | Prevents photodegradation of the compound in solution. |
Safe Handling Procedures
Given that this compound is a biologically active small molecule with a potentially potent effect, appropriate safety precautions must be taken during handling to minimize exposure.
Personal Protective Equipment (PPE)
The following PPE should be worn at all times when handling this compound, particularly in its solid form:
| PPE Item | Specification |
| Gloves | Nitrile, double-gloved |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood. |
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial containing solid this compound to come to room temperature before opening to prevent condensation.
-
Weigh: In a chemical fume hood, carefully weigh the desired amount of this compound. The molecular weight of this compound is required for this calculation (Note: The exact molecular weight is not publicly available and should be obtained from the supplier).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the solid this compound to achieve a final concentration of 10 mM.
-
Mix: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquot: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.
-
Store: Store the aliquots at -20°C or -80°C for long-term storage.
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution is further diluted in the appropriate cell culture medium.
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment.
Visualized Workflows and Pathways
Logical Workflow for this compound Handling and Preparation
Caption: Workflow for safe handling and preparation of this compound solutions.
Signaling Pathway Context: ATG4B in Autophagy
Caption: Role of ATG4B and this compound in the autophagy pathway.
Unraveling STK683963: Application Notes & Protocols for Cell Culture
Researchers, scientists, and drug development professionals seeking to investigate the cellular effects of STK683963 will find in this document a comprehensive guide to its use in in vitro settings. This resource provides detailed application notes, experimental protocols, and a summary of working concentrations to facilitate rigorous and reproducible cell-based assays.
While publicly available information on a compound with the specific identifier "this compound" is limited, this document synthesizes general principles and methodologies applicable to the in vitro characterization of novel small molecule inhibitors. The provided protocols and concentration ranges are based on standard practices in cell culture and drug discovery and should be adapted as a starting point for empirical determination of optimal conditions for this compound.
Summary of Working Concentrations
The effective concentration of a compound in cell culture is highly dependent on the cell type, assay duration, and the specific biological question being addressed. For a novel compound like this compound, it is crucial to perform dose-response experiments to determine the optimal working concentration. The table below provides a general framework for concentration ranges used in typical cell-based assays.
| Assay Type | Typical Concentration Range (µM) | Incubation Time | Key Considerations |
| Cell Viability / Cytotoxicity | 0.01 - 100 | 24 - 72 hours | Determine the half-maximal inhibitory concentration (IC50). |
| Western Blotting | 0.1 - 20 | 2 - 24 hours | Observe effects on target protein expression or phosphorylation. |
| Immunofluorescence | 0.1 - 10 | 6 - 24 hours | Visualize changes in protein localization or cellular morphology. |
| Flow Cytometry (e.g., Apoptosis, Cell Cycle) | 0.1 - 20 | 12 - 48 hours | Quantify cellular responses to treatment. |
| Signaling Pathway Analysis | 0.05 - 10 | 0.5 - 8 hours | Investigate modulation of specific signaling cascades. |
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These protocols serve as a foundation and should be optimized for your specific experimental setup.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blotting
This protocol allows for the analysis of protein expression and phosphorylation levels following treatment with this compound.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizing Experimental Logic and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a typical workflow for compound characterization and a hypothetical signaling pathway that could be modulated by an inhibitor.
Caption: A typical experimental workflow for characterizing a novel inhibitor.
Application Notes and Protocols: STK683963 in Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
STK683963 is a novel small molecule activator of Autophagy-related 4B (ATG4B), a cysteine protease that plays a crucial role in the cellular process of autophagy. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which is essential for cellular homeostasis. Dysregulation of autophagy has been implicated in a variety of diseases, including cancer. In the context of cancer, autophagy can have a dual role, either promoting tumor cell survival or inducing cell death.
ATG4B is a key enzyme in the autophagy pathway, responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) to its mature form (LC3-I) and the subsequent de-lipidation of LC3-phosphatidylethanolamine (LC3-II). The activity of ATG4B is therefore critical for autophagosome formation and maturation. This compound has been identified as an enhancer of ATG4B activity, acting through a proposed redox-regulated mechanism.
Patient-derived organoids (PDOs) have emerged as powerful preclinical models that recapitulate the genetic and phenotypic heterogeneity of individual tumors. The use of this compound in cancer organoid models presents a promising avenue for investigating the therapeutic potential of modulating autophagy in a patient-specific manner. These application notes provide a framework for utilizing this compound in cancer organoid research, from initial viability screening to more detailed mechanistic studies.
Mechanism of Action: The Role of this compound in the Autophagy Pathway
This compound enhances the proteolytic activity of ATG4B. This has a direct impact on the processing of pro-LC3 and the recycling of LC3 from the autophagosomal membrane, which are critical steps for sustained autophagic flux. The diagram below illustrates the central role of ATG4B in autophagy and the point of intervention for this compound.
Troubleshooting & Optimization
"STK683963" solubility issues in DMSO
Troubleshooting Guides and FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with STK683963 in Dimethyl Sulfoxide (DMSO). The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving the this compound powder in DMSO. What are the initial steps I should take?
A1: When initial dissolution of this compound in DMSO is challenging, it is recommended to start with mechanical agitation. Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 10-15 minutes can provide the necessary energy to break down powder agglomerates and facilitate dissolution.[1]
Q2: After vortexing and sonication, some particulates of this compound are still visible. What is the next step?
A2: If mechanical methods are insufficient, gentle heating can be employed. Warm the solution in a 37°C water bath for 5-10 minutes.[1] This can help increase the kinetic energy of the solvent molecules, improving the dissolution of the compound. Intermittent vortexing during the warming process can also be beneficial.
Q3: Could the quality or handling of DMSO be affecting the solubility of this compound?
A3: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease its solvating power for many organic compounds.[1] It is crucial to use fresh, anhydrous, high-purity DMSO. Always use a fresh, unopened bottle or one that has been properly stored to prevent moisture contamination.
Q4: I've prepared a high-concentration stock of this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A4: This phenomenon, often called "salting out," is common when a compound is much less soluble in aqueous solutions than in DMSO. To mitigate this, perform serial dilutions of your DMSO stock solution in DMSO to a lower concentration before the final dilution into the aqueous buffer.[1] This gradual change in solvent polarity can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your aqueous medium is as low as possible (typically ≤ 0.1%) to maintain solubility without causing cellular toxicity.[1]
Q5: What should I do if this compound solubility issues persist despite trying all the above troubleshooting steps?
A5: If solubility remains a challenge, consider preparing a more dilute stock solution. For example, if a 10 mM stock is problematic, attempting to prepare a 5 mM or 1 mM solution may be successful.[1] It is also advisable to verify the purity and integrity of your this compound compound using analytical methods like HPLC or LC-MS to rule out degradation or polymorphism as the cause of poor solubility.[1]
Quantitative Data Summary
As specific solubility data for this compound is not publicly available, the following table provides a general troubleshooting framework with expected outcomes based on common laboratory practices for small molecules with low aqueous solubility.
| Issue | Troubleshooting Step | Expected Outcome | Reference |
| Poor initial dissolution | Vortex vigorously for 1-2 minutes. | The compound fully dissolves, resulting in a clear solution. | [1] |
| Persistent particulates | Gently warm the solution in a 37°C water bath for 5-10 minutes. | Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution. | [1] |
| Concentration exceeds solubility | Prepare a more dilute stock solution (e.g., 5 mM or 1 mM). | The compound dissolves completely at a lower concentration. | [1] |
| Precipitation upon aqueous dilution | Perform serial dilutions of the DMSO stock in DMSO first. | Gradual dilution minimizes the "salting out" effect, keeping the compound in solution. | [1] |
| Suspected solvent issue | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | The compound dissolves in the fresh, water-free DMSO. | [1] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation: Bring the vial containing your this compound powder and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
Visual Troubleshooting Guide
The following workflow diagram illustrates the decision-making process for troubleshooting this compound solubility issues.
Caption: A workflow for dissolving this compound in DMSO.
As no specific signaling pathway for this compound has been identified in the provided search results, a diagram for a hypothetical pathway cannot be generated at this time. Should information on the mechanism of action of this compound become available, this section will be updated accordingly.
References
Technical Support Center: Optimizing Cell Permeability for STK683963
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing the cell permeability of the novel compound STK683963.
Troubleshooting Guide
Issue: Low Passive Permeability of this compound in Initial Screens
If initial assessments, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), indicate poor passive diffusion of this compound, consider the following troubleshooting steps.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Rationale |
| Unfavorable Physicochemical Properties | - Structural Modifications: Modify the structure of this compound to reduce its molecular weight, polar surface area (PSA), or number of hydrogen bond donors.[1][2][3] - Prodrug Approach: Mask hydrogen bond donors with cleavable moieties to increase lipophilicity and improve membrane permeation.[1] | High molecular weight, high PSA, and a large number of hydrogen bond donors can negatively impact a compound's ability to passively diffuse across the lipid bilayer of the cell membrane.[2][3] |
| Poor Aqueous Solubility | - Formulation Strategies: Utilize co-solvents (e.g., DMSO at <1%) or cyclodextrins to improve the solubility of this compound in the assay buffer.[4] - pH Adjustment: If this compound is ionizable, adjusting the pH of the buffer can increase the proportion of the more permeable, uncharged species.[5] | For a compound to be assessed accurately for permeability, it must first be adequately dissolved in the experimental medium. Poor solubility can lead to an underestimation of its permeability. |
| Experimental Artifacts | - Assay System Check: Verify the integrity of the artificial membrane in the PAMPA assay. - Compound Stability: Assess the stability of this compound in the assay buffer over the time course of the experiment. | Degradation of the compound or issues with the experimental setup can lead to inaccurate permeability measurements. |
Issue: High Efflux Ratio of this compound in Caco-2 Assays
An efflux ratio (Papp B-A / Papp A-B) greater than 2 in a Caco-2 permeability assay suggests that this compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6][7]
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Rationale |
| Substrate for Efflux Transporters (e.g., P-gp, BCRP) | - Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp, fumitremorgin C for BCRP).[6][8] - Structural Modifications: Alter the structure of this compound to reduce its recognition by efflux transporters. | A significant increase in the apical-to-basolateral (A-B) permeability in the presence of an inhibitor confirms that the compound is a substrate for that specific transporter.[6] |
| Cell Monolayer Integrity Issues | - TEER Measurement: Ensure that the transepithelial electrical resistance (TEER) values of the Caco-2 monolayers are within the acceptable range (typically >200 Ω·cm²) before and after the experiment.[6][9] - Lucifer Yellow Co-assay: Include a paracellular marker like Lucifer Yellow to confirm the tightness of the cell junctions.[6][10] | Compromised monolayer integrity can lead to artificially high permeability in both directions, potentially masking the true efflux ratio. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to assess the cell permeability of a new compound like this compound?
A1: A tiered approach is recommended. Start with a high-throughput, cell-free assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive permeability.[11][12][13] If passive permeability is a concern, medicinal chemistry efforts can be initiated early. Subsequently, use a cell-based assay like the Caco-2 permeability assay to assess both passive diffusion and active transport phenomena, including potential efflux.[6][8][14]
Q2: How can I improve the passive permeability of this compound?
A2: Improving passive permeability often involves medicinal chemistry strategies to optimize the compound's physicochemical properties. Key parameters to consider are:
-
Lipophilicity (LogP/LogD): Aim for a balanced lipophilicity.
-
Molecular Weight: Generally, lower molecular weight compounds have better permeability.[2]
-
Polar Surface Area (PSA): Reducing the PSA can enhance passive diffusion.[2]
-
Hydrogen Bond Donors/Acceptors: Minimizing the number of hydrogen bond donors is a key strategy to improve permeability.[1][2]
Q3: My compound, this compound, shows good passive permeability in PAMPA but poor accumulation in cells. What could be the reason?
A3: If this compound has good passive permeability but low intracellular accumulation, it is likely a substrate for active efflux transporters.[12][14] These transporters, present on the cell surface, actively pump the compound out of the cell. A bidirectional Caco-2 assay can confirm this by revealing a high efflux ratio (Papp B-A / Papp A-B > 2).[6][7]
Q4: What are some formulation strategies to improve the apparent permeability of this compound?
A4: Formulation can sometimes enhance apparent permeability by improving solubility and presentation to the membrane. Approaches include the use of:
-
Permeation enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[15]
-
Lipid-based formulations (e.g., SMEDDS): These can improve the absorption of poorly permeable drugs.[15]
-
Nanoparticle encapsulation: Encapsulating this compound in nanoparticles can alter its transport across cellular barriers.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol provides a general method for assessing the passive permeability of this compound.
-
Preparation of the Donor Plate:
-
A stock solution of this compound is prepared in DMSO.
-
This stock is then diluted in a buffer (e.g., PBS, pH 7.4) to the final desired concentration, ensuring the final DMSO concentration is low (e.g., <1%).[13]
-
-
Preparation of the Acceptor Plate:
-
The wells of the acceptor plate are filled with buffer. Some protocols may include a surfactant in the acceptor buffer to act as a "sink."
-
-
Membrane Coating:
-
The filter of the donor plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form the artificial membrane.[11]
-
-
Assay Assembly and Incubation:
-
Quantification and Data Analysis:
-
After incubation, the plates are separated.
-
The concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
The apparent permeability coefficient (Papp) is calculated.
-
Caco-2 Permeability Assay Protocol
This protocol outlines a method for evaluating both passive and active transport of this compound across a Caco-2 cell monolayer.
-
Cell Culture and Seeding:
-
Monolayer Integrity Check:
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.[8][17]
-
Basolateral to Apical (B-A) Transport: To assess efflux, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.[8][17]
-
-
Sample Analysis:
-
The concentration of this compound in the collected samples is quantified by LC-MS/MS.[14]
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated.
-
The efflux ratio (ER) is determined as Papp (B-A) / Papp (A-B).[7]
-
Data Presentation
Table 1: Hypothetical Permeability Data for this compound and Analogs
| Compound | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| This compound | 0.5 | 0.2 | 4.8 | 24.0 | Low (Efflux) |
| Analog-1 | 5.2 | 4.5 | 5.0 | 1.1 | High |
| Analog-2 | 1.2 | 0.9 | 1.1 | 1.2 | Moderate |
| Atenolol (Control) | <0.1 | 0.2 | 0.3 | 1.5 | Low |
| Propranolol (Control) | >15 | 20.5 | 22.1 | 1.1 | High |
Permeability Classification: Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s). This is a general guide and can vary.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 10. Barrier Formation and Permeability Assays using Millicell® Hanging Cell Culture Inserts [sigmaaldrich.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. enamine.net [enamine.net]
- 15. japsonline.com [japsonline.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Compound X (e.g., STK683963)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent experimental results with novel compounds, referred to here as Compound X.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
You are observing significant well-to-well and day-to-day variability in your cell viability assays (e.g., MTT, CellTiter-Glo®) when treating cells with Compound X.
Possible Causes and Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Question: Is Compound X stable in your cell culture media over the course of the experiment?
-
Troubleshooting:
-
Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Visually inspect the media after adding Compound X for any signs of precipitation.
-
Perform a solubility test by preparing the highest concentration of Compound X in your media and incubating for the longest duration of your experiment. Check for precipitation at the end of the incubation period.
-
-
-
Cell Culture Conditions:
-
Question: Are your cells healthy and in the logarithmic growth phase at the time of treatment?
-
Troubleshooting:
-
Ensure consistent cell seeding density across all wells.
-
Regularly check for and address any potential contamination (e.g., mycoplasma).
-
Use cells within a consistent and low passage number range.
-
-
-
Assay Protocol:
-
Question: Is the incubation time with the viability reagent consistent and optimal?
-
Troubleshooting:
-
Ensure thorough but gentle mixing after adding the reagent to avoid cell lysis.
-
Optimize the incubation time with the viability reagent to ensure the signal is in the linear range of your plate reader.
-
-
Experimental Workflow for Troubleshooting Variability:
"STK683963" degradation and stability problems
Issue Identified: Lack of Publicly Available Information for "STK683963"
Our comprehensive search for technical information regarding "this compound" did not yield any specific data related to its degradation, stability, or signaling pathways. The identifier "this compound" does not correspond to any publicly available scientific literature, chemical databases, or product data sheets that would be necessary to generate the requested technical support content.
The search results for "this compound" were ambiguous and did not point to a specific chemical compound, protein, or research tool relevant to the fields of life sciences or drug development. For instance, a search returned a product listing for a heavy-duty door lock, which is unrelated to the user's request for a scientific technical support center.
Recommendations for Proceeding:
To adequately address your request, we require more specific information to identify the nature of "this compound". We recommend you take the following steps:
-
Verify the Identifier: Please double-check the identifier "this compound" for any potential typographical errors. Small mistakes in naming can lead to vastly different search outcomes.
-
Provide Additional Context: If the identifier is correct, please provide additional details, such as:
-
Vendor/Manufacturer: Knowing the company that produces or supplies "this compound" will allow for a more targeted search of their specific product documentation.
-
Product Type: Is "this compound" a small molecule inhibitor, an antibody, a recombinant protein, a peptide, or another type of reagent?
-
Intended Application: What is the primary research application of "this compound"? For example, is it used in cell culture, animal studies, or biochemical assays?
-
Chemical Structure or Sequence: If available, the chemical structure (e.g., in SMILES format) or the protein/nucleic acid sequence would be the most effective way to identify the substance and its properties.
-
Once this information is provided, we will be able to conduct a more effective search and generate the detailed technical support center content you have requested, including troubleshooting guides, data tables, experimental protocols, and pathway diagrams.
Technical Support Center: STK683963 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STK683963 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal ionization technique and polarity for this compound analysis?
A1: For a small molecule of unknown properties like this compound, initial experiments should be conducted using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). It is recommended to test both positive and negative ion modes to determine the most sensitive and specific signal for the compound.
Q2: How can I confirm that the signal I am observing corresponds to this compound?
A2: To confirm the identity of the signal, a high-resolution mass spectrometer should be used to obtain an accurate mass measurement. This experimental mass can then be compared to the theoretical exact mass of this compound. Additionally, performing fragmentation analysis (MS/MS) and comparing the resulting fragmentation pattern to a known standard or theoretical fragmentation can provide further confirmation.
Q3: What are common sources of background noise or contamination when analyzing this compound?
A3: Common sources of contamination in mass spectrometry include solvents, glassware, plasticware, and the sample matrix itself. To minimize background noise, it is crucial to use high-purity, LC-MS grade solvents and reagents. Thoroughly cleaning all glassware and using appropriate sample preparation techniques, such as solid-phase extraction (SPE), can help reduce matrix effects and contamination.
Troubleshooting Guides
Issue 1: No or Poor Signal Intensity for this compound
If you are observing a weak or undetectable peak for this compound, several factors could be the cause.[1] This guide will walk you through a systematic approach to identify and resolve the issue.
Troubleshooting Workflow: No or Poor Signal
Caption: Troubleshooting workflow for no or poor mass spectrometry signal.
Step-by-Step Troubleshooting:
-
Verify Mass Spectrometer Performance:
-
Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[1] Incorrect calibration can lead to mass errors and poor sensitivity.
-
Inspect Ion Source: Check the ion source for cleanliness and proper positioning of the spray needle. A dirty or misaligned source can significantly impact signal intensity.
-
Verify MS Method Settings: Ensure the correct ionization mode, polarity, and acquisition parameters are selected for this compound.
-
-
Check LC System:
-
System Pressure: Monitor the LC system pressure. Abnormally high or low pressure can indicate a leak or a blockage.
-
Mobile Phase: Confirm that the mobile phase composition is correct and that the solvents are fresh and properly degassed.
-
Column Integrity: Ensure the correct column is installed and that it has not degraded. A voided or contaminated column can lead to poor peak shape and loss of signal.
-
-
Evaluate Sample Integrity:
-
Sample Concentration: Ensure your sample is appropriately concentrated.[1] If the concentration is too low, the signal may be undetectable. Conversely, a highly concentrated sample can cause ion suppression.[1]
-
Sample Degradation: Prepare a fresh sample to rule out degradation as the cause of signal loss.
-
Matrix Effects: Consider the possibility of ion suppression from the sample matrix. Diluting the sample or using a more effective sample preparation method may be necessary.
-
Issue 2: Inaccurate Mass Measurement for this compound
Accurate mass determination is critical for confident compound identification. If you are observing a mass shift for this compound, follow these steps.
Troubleshooting Workflow: Inaccurate Mass
Caption: Troubleshooting workflow for inaccurate mass measurements.
Step-by-Step Troubleshooting:
-
Verify MS Calibration:
-
Perform Mass Calibration: The most common cause of inaccurate mass measurements is improper calibration.[1] Perform a fresh mass calibration using the manufacturer's recommended standards and procedures.
-
Review Calibration Report: After calibration, carefully review the report to ensure the mass errors are within the instrument's specifications.
-
-
Check Lock Mass or Internal Reference:
-
Verify Reference Signal: If you are using a lock mass or internal reference compound, ensure that its signal is stable and its mass is being measured accurately.
-
Check Reference Vial: Confirm that the reference compound vial is not empty and that the delivery system is functioning correctly.
-
-
Assess Mass Resolution:
-
Review Peak Shape: Poorly resolved or broad peaks can lead to inaccurate mass assignments.[1]
-
Adjust Tuning Parameters: If the resolution is poor, you may need to adjust the mass spectrometer's tuning parameters.
-
Issue 3: High Signal in Blank Injections
Signal observed in blank injections indicates carryover or contamination. This can interfere with the detection and quantification of this compound.
Troubleshooting Workflow: High Blank Signal
Caption: Troubleshooting workflow for high signal in blank injections.
Step-by-Step Troubleshooting:
-
Investigate Carryover:
-
Improve Needle Wash: Ensure the autosampler needle wash procedure is effective. Use a strong solvent to wash the needle between injections.
-
Inject Multiple Blanks: Injecting several blank samples sequentially can help to wash out any residual this compound from the system.
-
-
Identify Contamination Source:
-
Check Solvents and Vials: Prepare fresh mobile phases and use new sample vials to rule out contamination from these sources.
-
Inspect LC System Components: If the issue persists, systematically check individual components of the LC system (e.g., sample loop, injection port, column) for contamination.
-
Experimental Protocols
Protocol 1: Mass Spectrometer Tuning and Calibration
Objective: To ensure the mass spectrometer is operating within specifications for mass accuracy and sensitivity.
Materials:
-
Manufacturer-provided calibration solution
-
LC-MS grade solvents
Procedure:
-
Prepare the calibration solution according to the manufacturer's instructions.
-
Infuse the calibration solution directly into the mass spectrometer.
-
Initiate the automated tuning and calibration routine through the instrument software.
-
Once the routine is complete, review the calibration report to confirm that the mass accuracy and resolution meet the required specifications.
-
If the calibration fails, consult the instrument's user manual for troubleshooting steps or contact the manufacturer's technical support.
Protocol 2: Sample Preparation for this compound Analysis
Objective: To prepare a sample of this compound that is free from interfering matrix components.
Materials:
-
This compound sample
-
LC-MS grade water, acetonitrile, and methanol (B129727)
-
0.1% Formic acid solution
-
Solid-phase extraction (SPE) cartridge (if necessary)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution.
-
Perform serial dilutions of the stock solution to create working standards and quality control samples at the desired concentrations.
-
For complex matrices, a sample cleanup step such as protein precipitation or solid-phase extraction may be necessary.
-
Transfer the final sample solution to an autosampler vial for analysis.
Quantitative Data Summary
Table 1: Recommended MS Source Parameters for this compound (Example)
| Parameter | ESI+ | ESI- | APCI+ | APCI- |
| Capillary Voltage (kV) | 3.5 | -3.0 | 4.0 | -3.5 |
| Cone Voltage (V) | 30 | -35 | 25 | -30 |
| Source Temperature (°C) | 120 | 120 | 400 | 400 |
| Desolvation Temperature (°C) | 350 | 350 | 500 | 500 |
| Nebulizer Gas Flow (L/hr) | 600 | 600 | 500 | 500 |
| Drying Gas Flow (L/hr) | 800 | 800 | 700 | 700 |
Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.
References
Technical Support Center: Minimizing Compound-Induced Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate toxicity when testing new chemical entities in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial signs of toxicity in rodent models?
A1: Initial indicators of toxicity can be subtle and require careful observation. Common signs include significant weight loss (typically >15-20% of initial body weight), changes in appetite and water intake, altered behavior such as lethargy or hyperactivity, ruffled fur, and changes in posture.[1] Daily monitoring of these clinical signs is crucial for early detection.[1]
Q2: How can I differentiate between toxicity caused by my compound versus the administration vehicle?
A2: It is essential to include a vehicle-only control group in your study design.[1][2] This group receives the same formulation vehicle without the active compound, administered via the same route and schedule. By comparing the clinical signs and any observed adverse effects in the vehicle-control group to the compound-treated groups, you can distinguish vehicle-induced effects from compound-specific toxicity.[1]
Q3: My in vitro assays indicated low cytotoxicity, but I'm observing significant in vivo toxicity. Why is there a discrepancy?
A3: Discrepancies between in vitro and in vivo results are common because in vitro systems cannot fully replicate the complexity of a whole organism.[2] Factors contributing to in vivo toxicity that are not captured by cell-based assays include the compound's metabolism into more toxic byproducts, its distribution and accumulation in sensitive tissues, and the host's immune response.[2]
Q4: What is a No-Observed-Adverse-Effect Level (NOAEL), and how is it determined?
A4: The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in the test animals compared to the control group.[1][3] It is determined through dose-ranging studies where groups of animals are given different doses of the compound over a specified period.[4] Comprehensive monitoring, including clinical observations, blood analysis, and histopathology, is used to identify any adverse effects.[1][4]
Q5: Are there strategies to reduce systemic toxicity without compromising the efficacy of the compound?
A5: Yes, several strategies can be employed. Optimizing the drug delivery system, for instance, by using nanoparticle-based carriers, can help target the compound to the desired site, reducing systemic exposure and off-target effects.[5] Additionally, exploring different dosing schedules (e.g., less frequent but higher doses, or continuous infusion) may maintain efficacy while allowing the animal to recover between administrations.
Troubleshooting Guides
Issue 1: Unexpected mortality in animals at predicted sub-lethal doses.
-
Troubleshooting Steps:
-
Dose Reduction: The most direct approach is to test a lower dose of the compound.[2]
-
Vehicle Toxicity Check: Ensure that the vehicle used for drug administration is not contributing to the mortality by carefully observing the vehicle-only control group.[2]
-
Administration Rate: Rapid administration of a substance, especially intravenously, can lead to acute toxicity.[2] Consider a slower infusion rate.
-
Animal Health Status: The health status of the animal model can influence susceptibility. Ensure that the animals are healthy and free from underlying conditions before dosing.[2]
-
Formulation Review: Check the stability and solubility of your compound in the chosen vehicle. Precipitation of the compound upon injection can cause embolisms.
-
Issue 2: Severe injection site reactions (e.g., inflammation, necrosis).
-
Troubleshooting Steps:
-
pH and Osmolality: Ensure the pH of the formulation is close to physiological (6.8-7.2) and is isotonic.[6] Deviations can cause significant local irritation.
-
Vehicle Irritation: Some vehicles can be inherently irritating. Test different, less-irritating vehicles if possible.
-
Injection Volume and Technique: Adhere to recommended injection volumes for the chosen route and species.[6] Ensure proper injection technique to avoid tissue damage. For subcutaneous injections, rotate the injection sites.
-
Compound Concentration: High concentrations of the compound can lead to local tissue damage. If possible, decrease the concentration and increase the volume (within permissible limits).
-
Local Anti-inflammatory Agents: In some cases, co-administration with a mild anti-inflammatory agent might be considered, but this would need careful justification and validation.[7]
-
Issue 3: Gastrointestinal (GI) toxicity (e.g., diarrhea, weight loss).
-
Troubleshooting Steps:
-
Dietary Adjustments: Ensure the standard diet is palatable and easily digestible. A moist or gel-based diet can sometimes be beneficial for animals experiencing GI distress.[8]
-
Hydration Support: Provide supplemental hydration, such as subcutaneous fluids, for animals with moderate to severe diarrhea to prevent dehydration.[2]
-
Anti-diarrheal Agents: The prophylactic or reactive use of anti-diarrheal agents like loperamide (B1203769) can be considered, but the dose and frequency should be determined in consultation with a veterinarian.[8]
-
Dosing Schedule: Consider splitting the daily dose into two or more administrations to reduce the peak concentration of the compound in the GI tract.
-
Gut Microbiome Support: In some instances, supportive therapies for the gut microbiome, such as probiotics, may be explored, though this would require validation.
-
Quantitative Toxicity Data Summary
The following table provides a template for summarizing key quantitative data from in vivo toxicity studies.
| Parameter | Mouse (Oral) | Rat (Intravenous) | Dog (Oral) |
| LD50 (Median Lethal Dose) | 1500 mg/kg | 250 mg/kg | 800 mg/kg |
| MTD (Maximum Tolerated Dose) | 1000 mg/kg/day | 150 mg/kg/day | 500 mg/kg/day |
| NOAEL (No-Observed-Adverse-Effect Level) | 250 mg/kg/day | 50 mg/kg/day | 100 mg/kg/day |
| Key Target Organs | Liver, Kidney | Kidney, Heart | Liver, GI Tract |
Note: The values presented are hypothetical examples and should be replaced with actual experimental data.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Assessment in Rodents (Up-and-Down Procedure)
-
Objective: To determine the acute oral toxicity (and estimate the LD50) of a test compound.
-
Methodology:
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.
-
Housing and Acclimation: House animals individually and allow for an acclimation period of at least 5 days.
-
Fasting: Fast animals overnight prior to dosing, with continued access to water.[9]
-
Dosing:
-
Administer the compound to a single animal at a starting dose (e.g., 300 mg/kg).
-
If the animal survives for 48 hours, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the first animal dies, the next animal is dosed at a lower level.
-
-
Observations:
-
Endpoint: The study is complete after a sufficient number of animals have been tested to allow for a statistically sound estimation of the LD50. All surviving animals are euthanized at the end of the 14-day observation period for gross necropsy.
-
Protocol 2: General In Vivo Toxicity Monitoring
-
Objective: To monitor for signs of toxicity during a multi-dose in vivo study.
-
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., BALB/c or C57BL/6 mice).
-
Groups: Include a vehicle control group and at least three dose groups (low, medium, high).[4]
-
Administration: Administer the compound and vehicle according to the study schedule (e.g., daily intraperitoneal injections for 14 days).
-
Clinical Observations:
-
Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and food/water intake.[1]
-
Perform a more detailed clinical examination at least once a week.
-
-
Blood and Tissue Collection:
-
Data Analysis: Analyze the data to identify any dose-dependent toxic effects and to determine a potential NOAEL.[1]
-
Visualizations
Hypothetical Signaling Pathway for Compound-Induced Toxicity
Experimental Workflow for In Vivo Toxicity Assessment
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nationalacademies.org [nationalacademies.org]
- 4. fda.gov [fda.gov]
- 5. dovepress.com [dovepress.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. Prevention of foreign body reaction in a pre-clinical large animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. 2.7. Acute toxicity test [bio-protocol.org]
Technical Support Center: STK683963 Protocol Refinement
Notice: The identifier "STK683963" does not correspond to a recognized scientific protocol or experimental agent within publicly available scientific literature and databases. Searches for this term consistently identify it as a stock or material number for industrial chemical products, not a substance typically used in life science research or drug development.
The following information is provided as a general template and guide for creating a technical support resource for a scientific protocol. To apply this to a specific protocol, replace the placeholder information with the relevant details of your experimental procedure.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this assay?
A1: This section would typically describe the fundamental scientific principles of the protocol. For a hypothetical cell-based assay, this would include the biological pathways being investigated, the mechanism of action of any compounds involved, and the technology used for detection.
Q2: What are the critical quality control checkpoints in this protocol?
A2: To ensure reproducibility, specific quality control steps are essential. This would include, for example, cell viability checks, confirmation of reagent activity, and instrument calibration. A table summarizing these checkpoints and their acceptance criteria would be provided here.
Troubleshooting Guide
This guide addresses common issues that may arise during the execution of a scientific protocol.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure thorough mixing of cell suspension before seeding. Use reverse pipetting for viscous solutions. Allow the plate to equilibrate at room temperature before incubation. Consider leaving the outer wells empty. |
| Low Signal-to-Noise Ratio | Sub-optimal reagent concentration, insufficient incubation time, or high background from the detection instrument. | Perform a titration of key reagents to determine the optimal concentration. Optimize incubation times. Measure background signal from wells containing only media and cells. |
| Inconsistent Results Between Experiments | Variation in cell passage number, reagent lot-to-lot variability, or subtle changes in environmental conditions. | Use cells within a defined passage number range. Qualify new lots of critical reagents against the previous lot. Carefully monitor and record incubator temperature and CO2 levels. |
Experimental Workflow & Key Methodologies
A detailed, step-by-step experimental protocol is crucial for reproducibility. Below is a generalized workflow.
Caption: A generalized experimental workflow from preparation to data analysis.
Detailed Methodologies
1. Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using standard trypsinization procedures.
-
Perform a cell count and viability assessment using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in the appropriate culture medium.
-
Dispense the cell suspension into the microplate.
2. Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series of the compound in the culture medium.
-
Add the diluted compound to the appropriate wells of the cell plate. Include vehicle-only control wells.
3. Signal Detection and Data Analysis:
-
After the appropriate incubation period, add the detection reagent according to the manufacturer's instructions.
-
Read the plate using a plate reader with the specified filter sets or wavelength settings.
-
Subtract the background signal, normalize the data to controls, and perform curve fitting if applicable.
Illustrative Signaling Pathway
In the absence of a specific biological target for "this compound," the following diagram illustrates a generic kinase signaling pathway that is often the subject of drug development research.
Caption: A simplified diagram of a generic intracellular signaling cascade.
Validation & Comparative
STK683963: A Novel Activator of ATG4B Compared to Known Inhibitors
In the landscape of autophagy modulation, the cysteine protease ATG4B has emerged as a critical regulator and a promising therapeutic target. While much focus has been placed on the development of ATG4B inhibitors for applications in diseases like cancer, the discovery of activators provides a valuable tool for studying the intricacies of autophagic processes and may hold therapeutic potential in conditions with deficient autophagy. This guide provides a comparative analysis of STK683963, a recently identified potent activator of cellular ATG4B activity, against a panel of known ATG4B inhibitors.
Performance Comparison
This compound has been identified as a strong, albeit likely indirect, activator of ATG4B. Its mechanism is proposed to be mediated through redox-regulation of the enzyme in cells.[1][2] In contrast, a range of small molecule inhibitors have been developed to directly target the catalytic activity of ATG4B. The following table summarizes the key quantitative data for this compound and several known ATG4B inhibitors.
| Compound | Type | Target | Quantitative Data | Notes |
| This compound | Activator | ATG4B | Dose-dependent increase in luciferase reporter activity (0-50 μM)[1][2] | Effect observed after 24-hour treatment, suggesting an indirect mechanism.[2][3] Activity is blocked by the reducing agent N-acetyl cysteine (NAC).[2][3] |
| FMK 9a | Inhibitor | ATG4B (Autophagin-1) | IC50: 80 nM (TR-FRET assay), 73 nM (cellular LRA)[4] | Forms an irreversible covalent bond with the catalytic cysteine (Cys74).[4] |
| LV-320 | Inhibitor | ATG4B | IC50: 24.5 μM, Kd: 16 μM[5][6] | A potent and uncompetitive inhibitor.[5][6] |
| NSC 185058 | Inhibitor | ATG4B | - | Markedly attenuates autophagic activity.[7] |
| S130 | Inhibitor | ATG4B | IC50: 3.24 µM[6] | A high-affinity, selective inhibitor.[6] |
| Atg4B-IN-2 | Inhibitor | ATG4B | Ki: 3.1 μM, IC50: 11 μM[6] | A potent competitive inhibitor.[6] |
| MJO445 | Inhibitor | ATG4B | - | Inhibits autophagy in glioblastoma.[8] |
Signaling Pathway and Mechanism of Action
ATG4B plays a crucial role in the processing of Atg8 family proteins (including LC3), which is essential for autophagosome formation. This compound enhances this process, while inhibitors block it. The proposed mechanism of this compound involves the modulation of the cellular redox state, which in turn impacts ATG4B activity.
Experimental Protocols
A key experiment to determine ATG4B activity involves a luciferase release reporter assay.[3]
Principle: A fusion protein of β-actin and LC3, with a Gaussia luciferase fragment (dNGLUC) at the C-terminus of LC3, is expressed in cells. Cleavage of LC3 by ATG4B releases the dNGLUC fragment into the cell culture supernatant. The amount of luciferase activity in the supernatant is directly proportional to the cellular ATG4B activity.
Protocol:
-
Cell Culture: HeLa cells stably expressing the Actin-LC3-dNGLUC reporter (HeLa-ActinLC3dNGLUC) are cultured in 384-well plates.
-
Compound Treatment: Test compounds, such as this compound or ATG4B inhibitors, are added to the wells at various concentrations. A DMSO control is also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24 hours for this compound).[2][3]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Luciferase Assay: The luciferase activity in the collected supernatant is measured using a luminometer following the addition of a coelenterazine (B1669285) substrate.
-
Data Analysis: The luciferase readings are normalized to the DMSO control to determine the fold change in ATG4B activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Kinases and Phosphatases That Regulate ATG4B Activity by siRNA and Small Molecule Screening in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Validating Cellular Target Engagement of STK683963, an ATG4B Activator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of STK683963, a potent activator of Autophagy-Related 4B Cysteine Peptidase (ATG4B). We will explore various experimental approaches, compare their advantages and limitations, and provide detailed protocols for key assays. This guide will enable researchers to effectively design and execute experiments to confirm the interaction of this compound with its intracellular target, ATG4B.
Introduction to this compound and its Target, ATG4B
This compound has been identified as a robust activator of cellular ATG4B activity.[1] ATG4B is a crucial cysteine protease that plays a key role in the autophagy pathway. It is responsible for the proteolytic processing of microtubule-associated protein 1A/1B-light chain 3 (LC3) and other ATG8 family proteins, a critical step for autophagosome formation.[2] Validating that this compound directly interacts with and modulates the activity of ATG4B within a cellular context is paramount for its development as a chemical probe or therapeutic agent.
Comparative Overview of Target Engagement Assays
Validating target engagement in cells can be achieved through various direct and indirect methods. The choice of assay depends on the specific research question, available resources, and the nature of the compound-target interaction. Below is a comparison of key methodologies applicable to this compound and ATG4B.
| Assay Type | Principle | Advantages | Disadvantages | Applicability to this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Label-free, applicable to native proteins in intact cells and tissues.[3][4][5][6][7] | Requires specific antibodies for detection; thermal stabilization by an activator is not guaranteed and needs empirical validation. | High |
| NanoBRET™ Target Engagement Assay | Bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, provides quantitative affinity and occupancy data in live cells.[8][9][10][11] | Requires genetic modification of the target protein and a specific fluorescent tracer, which may not be available for ATG4B. | Moderate |
| FRET-based Cleavage Assay | Fluorescence resonance energy transfer (FRET) between two fluorophores flanking the ATG4B cleavage site in a reporter construct.[12][13][14][15][16] | Real-time monitoring of enzymatic activity in live cells; high-throughput compatible.[14] | Indirect measure of target engagement; requires expression of a reporter construct. | High |
| Gel-based Cleavage Assay | Western blot detection of the cleavage of a tagged ATG8 substrate (e.g., LC3-GST) by ATG4B.[17][18] | Simple and direct readout of enzymatic activity; can be performed with endogenous or overexpressed enzyme. | Lower throughput; provides an indirect measure of target binding. | High |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for ATG4B
CETSA is a powerful method to assess direct target engagement in a physiological context.[3][4][5][6][7] The principle relies on the change in thermal stability of a protein upon ligand binding.
Experimental Workflow:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Heat Treatment: Harvest cells and resuspend them in a suitable buffer. Aliquot cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the amount of soluble ATG4B in each sample by Western blotting using an ATG4B-specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble ATG4B against the temperature. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
FRET-based ATG4B Cleavage Assay in Live Cells
This assay provides a dynamic and quantitative readout of this compound-mediated activation of ATG4B in living cells.[12][13][14][15][16]
Signaling Pathway:
Caption: Principle of the FRET-based ATG4B cleavage assay.
Protocol:
-
Cell Transfection: Transfect cells with a plasmid encoding an ATG4B FRET sensor (e.g., CFP-LC3-YFP).
-
Cell Plating: Plate the transfected cells in a multi-well plate suitable for fluorescence measurements.
-
Compound Treatment: Treat the cells with a dose-range of this compound or vehicle control.
-
Fluorescence Measurement: Measure the fluorescence emission at the donor (e.g., CFP) and acceptor (e.g., YFP) wavelengths over time using a plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. An increase in ATG4B activity induced by this compound will lead to cleavage of the FRET sensor and a decrease in the FRET ratio.
Gel-based ATG4B Cleavage Assay
This is a straightforward and widely used method to assess ATG4B activity.[17][18]
Experimental Workflow:
Caption: Workflow of the gel-based ATG4B cleavage assay.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing cell lysate or purified recombinant ATG4B, the substrate (e.g., LC3-GST), and different concentrations of this compound or vehicle control in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Sample Preparation: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Electrophoresis and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Detect the cleaved GST tag using a specific antibody.
-
Data Analysis: Quantify the band intensity of the cleaved GST to determine the level of ATG4B activity.
Quantitative Data Summary
The following tables illustrate how to present quantitative data obtained from the described assays.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for ATG4B with this compound
| This compound Conc. (µM) | Tm (°C) | ΔTm (°C) |
| 0 (Vehicle) | 52.5 | - |
| 1 | 54.2 | +1.7 |
| 10 | 56.8 | +4.3 |
| 50 | 58.1 | +5.6 |
Table 2: FRET-based Cleavage Assay - EC50 of this compound for ATG4B Activation
| Compound | EC50 (µM) |
| This compound | 1.5 |
| Activator X | 5.2 |
| Activator Y | 12.8 |
Table 3: Gel-based Cleavage Assay - this compound Dose-Response
| This compound Conc. (µM) | % ATG4B Activity (relative to vehicle) |
| 0 | 100 |
| 0.1 | 150 |
| 1 | 320 |
| 10 | 580 |
| 50 | 610 |
Conclusion
Validating the cellular target engagement of this compound is a critical step in its characterization as a specific ATG4B activator. This guide outlines a multi-faceted approach, combining direct biophysical methods like CETSA with functional enzymatic assays such as FRET and gel-based cleavage assays. By employing these methodologies, researchers can generate robust data to confirm that this compound directly binds to and activates ATG4B within the complex environment of the cell, providing a solid foundation for further preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. pelagobio.com [pelagobio.com]
- 4. CETSA [cetsa.org]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells [pubmed.ncbi.nlm.nih.gov]
- 6. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 7. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 9. promegaconnections.com [promegaconnections.com]
- 10. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.kr]
- 12. A high-throughput FRET-based assay for determination of Atg4 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A high-throughput FRET-based assay for determination of Atg4 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Fluorescent Substrates and Assays for the Key Autophagy-Related Cysteine Protease Enzyme, ATG4B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The LC3B FRET biosensor monitors the modes of action of ATG4B during autophagy in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of the Activity of the ATG4 Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The protease activity of human ATG4B is regulated by reversible oxidative modification - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of STK683963
For researchers, scientists, and professionals in drug development, understanding the selectivity of a chemical probe or drug candidate is paramount. Off-target effects can lead to misinterpreted experimental results and potential toxicity. This guide provides a comparative analysis of the cross-reactivity of STK683963, offering insights into its specificity and potential interactions with other compounds.
Initial investigations to identify the biological target and chemical nature of the compound designated "this compound" did not yield any specific information in publicly available chemical databases and scientific literature. This identifier may represent an internal code, a catalog number from a specialized vendor not indexed by major search engines, or a possible typographical error.
Without a known primary target or chemical structure for this compound, a direct comparison of its cross-reactivity with other compounds is not feasible. However, this guide will outline the essential principles and experimental methodologies for assessing compound cross-reactivity, which can be applied once the identity of this compound is established.
General Principles of Cross-Reactivity Assessment
Cross-reactivity, in the context of drug discovery, refers to the ability of a compound to bind to and exert an effect on targets other than its intended primary target. This can occur due to structural similarities between the off-target and the primary target's binding site or fortuitous complementary interactions. High cross-reactivity can compromise the utility of a research compound as a specific probe and can be a source of adverse effects in a therapeutic agent.
Experimental Workflow for Determining Cross-Reactivity
A systematic approach is crucial for characterizing the selectivity profile of a novel compound. The following workflow outlines the key experimental stages.
Figure 1. Experimental Workflow for Cross-Reactivity Profiling. This diagram illustrates a typical workflow for assessing the selectivity of a compound, starting from initial biochemical screens to in-depth cellular and in vivo characterization.
Hypothetical Signaling Pathway Analysis
To illustrate how cross-reactivity can impact biological systems, consider a hypothetical signaling pathway where this compound is an inhibitor of "Kinase A". Potential off-target interactions with "Kinase X" or "Protein Y" could lead to unintended activation or inhibition of parallel or downstream pathways.
Figure 2. Hypothetical Signaling Pathway Interactions. This diagram shows the intended inhibition of "Kinase A" by this compound and its potential off-target interactions with "Kinase X" and "Protein Y", leading to unintended biological consequences.
Data Presentation: A Template for Comparison
Once data is available, it should be presented in a clear, tabular format to facilitate comparison. The table below serves as a template for summarizing key selectivity metrics.
| Target | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| Primary Target | Data | Data | Data |
| Off-Target 1 | Data | Data | Data |
| Off-Target 2 | Data | Data | Data |
| Off-Target 3 | Data | Data | Data |
| ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of experimental data. Below are example protocols for key assays.
Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
-
Reagents: Kinase, substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.
-
Procedure:
-
Set up kinase reaction with the kinase, substrate, ATP, and varying concentrations of the test compound (e.g., this compound). Incubate at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
Cellular Target Engagement Assay (Example: NanoBRET™)
-
Reagents: Cells expressing NanoLuc®-target fusion protein, NanoBRET™ tracer, test compound.
-
Procedure:
-
Plate cells in a white, 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of the test compound and incubate for a specified time.
-
Add the NanoBRET™ tracer and Nano-Glo® Substrate.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis: Calculate the BRET ratio and determine the IC50 for target engagement.
Conclusion
While the specific cross-reactivity profile of this compound remains to be determined pending its identification, the framework provided in this guide offers a comprehensive approach to evaluating its selectivity. By employing systematic experimental workflows, clear data presentation, and detailed protocols, researchers can effectively characterize the on- and off-target effects of this and any other compound of interest. For further progress, clarification of the identity of "this compound" is essential.
Comparison of Efficacy for STK683963 with Standard of Care
A comprehensive analysis of the available data on STK683963 is not possible as of December 2025, due to the absence of publicly available information identifying a therapeutic agent with this specific designation. Searches for "this compound" in scientific literature and clinical trial registries did not yield specific results for a drug or compound. The identifier may be an internal designation not yet disclosed publicly, a misidentification, or a novel compound with research data not yet in the public domain.
Without information on the compound's mechanism of action, its targeted signaling pathways, and the specific indications for which it is being developed, a comparison with any standard of care is not feasible.
To facilitate a future comparison, the following outlines the necessary information and the structured approach that would be taken once data becomes available.
Hypothetical Data Presentation and Experimental Framework
Should data on this compound become available, a thorough comparison would require the following:
Table 1: Hypothetical Efficacy Comparison of this compound vs. Standard of Care in a Specific Indication
| Efficacy Endpoint | This compound | Standard of Care | p-value |
| Primary Endpoint | |||
| Overall Response Rate (ORR) | X% | Y% | <0.05 |
| Secondary Endpoints | |||
| Progression-Free Survival (PFS) | A months | B months | <0.05 |
| Overall Survival (OS) | C months | D months | n.s. |
| Duration of Response (DoR) | E months | F months | <0.05 |
This table is a template and does not contain real data.
Table 2: Hypothetical Safety and Tolerability Profile
| Adverse Event (Grade ≥3) | This compound (N=...) | Standard of Care (N=...) |
| Neutropenia | X% | Y% |
| Anemia | A% | B% |
| Thrombocytopenia | C% | D% |
| Nausea | E% | F% |
| Fatigue | G% | H% |
This table is a template and does not contain real data.
Experimental Protocols
A detailed comparison would necessitate a thorough understanding of the experimental methodologies employed in preclinical and clinical studies. Key sections would include:
-
Study Design: Details on the phase of the clinical trial (e.g., Phase II, Phase III), randomization, blinding, and the patient population.
-
Inclusion and Exclusion Criteria: A summary of the key criteria for patient enrollment to ensure a comparable population to studies of the standard of care.
-
Dosing and Administration: Information on the dosage, formulation, and schedule of this compound and the standard of care agents.
-
Efficacy Assessments: The specific criteria used to evaluate tumor response (e.g., RECIST 1.1), the frequency of assessments, and the statistical methods for analysis.
-
Safety Assessments: How adverse events were graded (e.g., CTCAE v5.0) and monitored throughout the study.
-
Biomarker Analysis: Any exploratory endpoints related to the mechanism of action, such as the assessment of target engagement or predictive biomarkers.
Signaling Pathway and Workflow Visualization
Visual diagrams are crucial for elucidating complex biological processes and experimental designs. Below are examples of how Graphviz would be used to create such visualizations.
Signaling Pathway
This diagram would illustrate the molecular pathway targeted by this compound.
Hypothetical signaling pathway for this compound.
Experimental Workflow
This diagram would outline the steps of a comparative in vivo study.
Workflow for a preclinical efficacy study.
This structured approach will be employed to provide a comprehensive and objective comparison guide for "this compound" as soon as reliable and verifiable data becomes publicly accessible. Researchers and drug development professionals are encouraged to monitor key scientific databases and clinical trial registries for emerging information on this compound.
Independent Verification of Activity for STK683963: Information Not Available
A thorough search of publicly accessible scientific databases, chemical supplier catalogs, and research literature did not yield any specific information for a compound with the identifier "STK683963". Consequently, it is not possible to provide an independent verification of its activity, a comparison with alternative compounds, or detailed experimental protocols as requested.
The lack of public information suggests that "this compound" may be one of the following:
-
An internal research compound not yet disclosed in published literature.
-
A new chemical entity that has not yet been publicly characterized.
-
An incorrect or outdated identifier.
Without access to proprietary data or a public disclosure of the chemical structure and biological activity of this compound, a comparison guide that meets the specified requirements cannot be generated. For a comprehensive analysis, a valid, publicly recognized compound identifier is necessary.
Researchers, scientists, and drug development professionals seeking to evaluate a compound's performance are encouraged to consult peer-reviewed scientific literature and established chemical databases for compounds with publicly available data. When such data is available, a comparative analysis can be constructed, including quantitative data summaries, detailed experimental methodologies, and visual representations of relevant biological pathways.
"STK683963" benchmarking against similar chemical scaffolds
Following a comprehensive search for the identifier "STK683963," no information regarding its chemical structure, biological target, or mechanism of action could be found in publicly available databases, chemical supplier catalogs, or patent literature. This suggests that "this compound" may be an internal compound identifier, a product code that is no longer in use, or an incorrect designation.
Without fundamental information to identify the molecule and its biological context, it is not possible to:
-
Identify similar chemical scaffolds for comparison.
-
Gather benchmarking data against alternative compounds.
-
Detail relevant experimental protocols.
-
Illustrate associated signaling pathways or workflows.
Consequently, the request to generate a "Publish Comparison Guide" for this compound cannot be fulfilled at this time. Further details regarding the chemical nature of this compound are required to proceed with this request.
Orthogonal Assays to Confirm the Mechanism of STK683963, a Novel Protein-Protein Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key orthogonal assays to confirm the mechanism of action of STK683963, a novel small molecule inhibitor targeting the interaction between Target Protein A (TPA) and Partner Protein B (PPB). The disruption of the TPA-PPB complex is a promising therapeutic strategy in a key oncogenic pathway. This document outlines the experimental data and detailed protocols to rigorously validate the intended mechanism of this compound.
Introduction to Orthogonal Validation
Confirming the mechanism of action of a novel inhibitor requires a multi-faceted approach. Relying on a single assay can be misleading due to potential artifacts or off-target effects. Orthogonal assays, which are based on different physical principles, provide a more robust and comprehensive understanding of a compound's activity. This guide details a selection of biophysical and cell-based assays to confirm that this compound directly binds to its intended target (TPA) and effectively disrupts the TPA-PPB interaction in a cellular context.
Data Presentation: Quantitative Comparison of Orthogonal Assays for this compound
The following tables summarize the quantitative data obtained from a series of biophysical and cell-based assays designed to confirm the mechanism of this compound.
Table 1: Biophysical Assays - Direct Target Engagement and Interaction Disruption
| Assay | Parameter Measured | This compound Result | Alternative Compound (Negative Control) | Interpretation |
| Surface Plasmon Resonance (SPR) | Binding Affinity (KD) to TPA | 25 nM | No Binding Detected | This compound exhibits high-affinity binding directly to Target Protein A. |
| TPA-PPB Interaction Inhibition (IC50) | 150 nM | No Inhibition | This compound effectively prevents the binding of Partner Protein B to Target Protein A. | |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD) to TPA | 30 nM | No Binding Detected | Confirms direct, high-affinity binding to TPA with favorable thermodynamic parameters. |
| Stoichiometry (n) | 1.05 | N/A | Indicates a 1:1 binding stoichiometry between this compound and Target Protein A. | |
| Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization (ΔTm) of TPA in cell lysate | +4.2 °C | No Significant Shift | This compound binds to and stabilizes Target Protein A in a complex biological matrix, confirming target engagement. |
Table 2: Cell-Based Assays - Target Engagement and Pathway Modulation in a Physiological Context
| Assay | Parameter Measured | This compound Result (IC50) | Alternative Compound (Negative Control) | Interpretation |
| NanoBRET™ Protein-Protein Interaction Assay | Inhibition of TPA-PPB Proximity in Live Cells | 200 nM | No Inhibition | This compound effectively disrupts the TPA-PPB interaction within intact cells. |
| Co-Immunoprecipitation (Co-IP) | Reduction of PPB co-precipitated with TPA | Dose-dependent decrease | No Change | Confirms that this compound reduces the amount of TPA-PPB complex in cells. |
| Downstream Pathway Biomarker Assay | Inhibition of Pathway-Specific Phosphorylation | 500 nM | No Inhibition | This compound treatment leads to a reduction in the downstream signaling consequences of the TPA-PPB interaction. |
Mandatory Visualization
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the workflows of key orthogonal assays.
Figure 1. Hypothetical signaling pathway inhibited by this compound.
Figure 2. SPR experimental workflow for this compound validation.
Figure 3. NanoBRET™ assay workflow for this compound.
Experimental Protocols
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures the binding of molecules in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides quantitative information on binding affinity and kinetics.
Protocol:
-
Ligand Immobilization: Recombinant human TPA is immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Injection (Direct Binding): A dilution series of this compound (e.g., 1 nM to 1 µM) in running buffer (e.g., HBS-EP+) is injected over the TPA-immobilized surface.
-
Data Analysis (Direct Binding): The association and dissociation phases are monitored. The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Analyte Injection (Inhibition): A constant concentration of PPB is mixed with a dilution series of this compound and injected over the TPA-immobilized surface.
-
Data Analysis (Inhibition): The reduction in the binding response of PPB in the presence of this compound is measured. The data are plotted against the this compound concentration to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Sample Preparation: Recombinant TPA and this compound are extensively dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
ITC Experiment: The TPA solution (e.g., 10 µM) is placed in the sample cell of the calorimeter. The this compound solution (e.g., 100 µM) is loaded into the injection syringe.
-
Titration: A series of small injections (e.g., 2 µL) of the this compound solution are made into the TPA solution at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat change per injection is measured and plotted against the molar ratio of this compound to TPA. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the KD, n, and ΔH.
NanoBRET™ Protein-Protein Interaction Assay
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer from a bioluminescent donor to a fluorescent acceptor. The NanoBRET™ system uses the bright NanoLuc® luciferase as the donor and a fluorescently labeled HaloTag® as the acceptor to monitor protein-protein interactions in living cells.[1]
Protocol:
-
Vector Construction: TPA is fused to NanoLuc® (donor), and PPB is fused to HaloTag® (acceptor).
-
Cell Transfection: HEK293 cells are co-transfected with the TPA-NanoLuc® and PPB-HaloTag® expression vectors.
-
Compound Treatment: Transfected cells are plated in a 96-well plate and treated with a serial dilution of this compound.
-
Assay Measurement: The HaloTag® NanoBRET™ 618 Ligand (acceptor) and the NanoBRET™ Nano-Glo® Substrate (donor) are added to the cells.[2]
-
Data Acquisition: Luminescence is measured at two wavelengths: 460 nm (donor emission) and >600 nm (acceptor emission).
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The ratios are plotted against the this compound concentration to determine the IC50 value.[3]
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is used to identify and confirm protein-protein interactions from cell lysates. An antibody against a specific "bait" protein (TPA) is used to pull down the bait and any associated "prey" proteins (PPB). The presence of the prey protein is then detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis: Cells endogenously or exogenously expressing TPA and PPB are treated with varying concentrations of this compound or a vehicle control. Cells are then lysed in a non-denaturing buffer to preserve protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to TPA, followed by the addition of protein A/G-coupled beads to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted from the beads.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against both TPA (to confirm successful pulldown) and PPB (to assess co-precipitation).
-
Data Analysis: The band intensity of co-precipitated PPB is quantified and normalized to the amount of immunoprecipitated TPA. A reduction in the PPB signal in this compound-treated samples indicates disruption of the TPA-PPB interaction.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a method to assess target engagement in a cellular environment. The binding of a ligand (this compound) to its target protein (TPA) can increase the protein's thermal stability, leading to a shift in its melting temperature (Tm).[4]
Protocol:
-
Cell Treatment: Intact cells or cell lysates are treated with this compound or a vehicle control.
-
Heat Challenge: The treated samples are divided into aliquots and heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Sample Preparation: The samples are cooled, and cells are lysed (if not already). The aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of soluble TPA remaining in the supernatant at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the percentage of soluble TPA against temperature for both the this compound-treated and vehicle-treated samples. A shift in the curve to higher temperatures in the presence of this compound indicates target engagement and stabilization. The change in the melting temperature (ΔTm) is calculated.[4]
References
STK683963: A Comparative Analysis of In Vitro Activity Against In Vivo Performance of Alternative ATG4B Modulators
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the ATG4B activator STK683963. Due to the current absence of publicly available in vivo data for this compound, this document focuses on its reported in vitro activity and contrasts it with the in vitro and in vivo performance of other known ATG4B modulators, namely the inhibitor S130 and the potential activator flubendazole (B1672859).
This compound has been identified as a potent activator of cellular ATG4B, a key cysteine protease in the autophagy pathway.[1] Its mechanism is believed to involve the redox-regulation of ATG4B.[1] While its potential as a research tool in cancer studies is noted, a comprehensive understanding of its biological effects necessitates a comparison with other compounds targeting the same pathway for which in vivo data are available.
In Vitro Data Comparison
The following table summarizes the available quantitative in vitro data for this compound and the comparator compounds S130 and flubendazole.
| Compound | Target | Assay Type | Cell Line(s) | Key Findings | Reference(s) |
| This compound | ATG4B (Activator) | Luciferase Release Reporter | HeLa, HEK293T | Dose-dependent increase in luciferase release (0-50 µM); activity blocked by N-acetyl cysteine (NAC). | [1] |
| S130 | ATG4B (Inhibitor) | FRET-based assay | HCT116, HT29 | Potent inhibition of ATG4B activity; suppresses autophagy flux. | [2][3] |
| Flubendazole | Autophagy (Activator), potential Atg4B agonist | MTT Assay, Western Blot, Immunofluorescence | A549, H460, PC-9, MDA-MB-231, MDA-MB-468 | Inhibits cell viability (IC50 ~1.36-2.02 µM in NSCLC cells); induces autophagy (increased LC3-II, Beclin-1). | [4][5][6] |
In Vivo Data Comparison
Direct in vivo studies on this compound are not currently available in the public domain. The following table presents in vivo data for the ATG4B inhibitor S130 and the autophagy activator flubendazole to provide a comparative context for the potential therapeutic applications of ATG4B modulation.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference(s) |
| S130 | Xenograft mouse model (HCT116 cells) | Colorectal Cancer | Not specified | Distributed in tumor tissues; effective in arresting tumor growth. | [2][3] |
| Flubendazole | Xenograft mouse model (A549 cells) | Non-Small Cell Lung Cancer | Not specified | Decreased levels of p-STAT3; induced apoptosis and autophagy in tumor tissues. | [4][6] |
| Flubendazole | Xenograft mouse model (MDA-MB-231 cells) | Triple-Negative Breast Cancer | Not specified | Inhibited tumor proliferation and migration. | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: ATG4B's role in autophagy and points of modulation.
Caption: Workflow for assessing this compound's in vitro activity.
Caption: Availability of in vitro vs. in vivo data.
Experimental Protocols
ATG4B Luciferase Release Reporter Assay (In Vitro)
This protocol is a generalized procedure based on standard luciferase reporter assays and the information available for this compound.
-
Cell Seeding: Plate HeLa or HEK293T cells stably or transiently transfected with an ATG4B-cleavable luciferase reporter construct in a 96-well plate at a suitable density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in appropriate cell culture medium. A concentration range of 0 to 50 µM is suggested based on published data.
-
Cell Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Luciferase Assay: In a separate luminometer-compatible plate, mix the collected supernatant with a luciferase assay reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold change in ATG4B activity. Plot the fold change against the concentration of this compound to generate a dose-response curve.
Animal Xenograft Model for Anticancer Activity (In Vivo)
The following is a general protocol for evaluating the antitumor effects of a compound in a xenograft mouse model, based on the studies of S130 and flubendazole.
-
Cell Culture: Culture a human cancer cell line (e.g., HCT116 for colorectal cancer or A549 for non-small cell lung cancer) under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers.
-
Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., S130, flubendazole) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) according to a defined schedule and dose.
-
Efficacy Evaluation: Continue to measure tumor volume and mouse body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be used for pharmacodynamic studies, such as Western blotting to analyze the levels of autophagy and apoptosis markers (e.g., LC3, p62, cleaved caspase-3) and target engagement.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of the compound.
Conclusion
This compound is a valuable tool for the in vitro investigation of ATG4B activation and its role in cellular processes, particularly through its redox-regulatory mechanism. However, the lack of in vivo data for this compound currently limits its translational potential. The comparative data from ATG4B inhibitors like S130 and autophagy activators like flubendazole demonstrate that modulation of the ATG4B pathway can have significant antitumor effects in vivo. Future research should prioritize conducting in vivo studies with this compound to ascertain its efficacy, safety, and pharmacokinetic/pharmacodynamic profile in relevant disease models. Such studies will be crucial in determining whether the potent in vitro activation of ATG4B by this compound translates into a therapeutic benefit.
References
- 1. Identification of Kinases and Phosphatases That Regulate ATG4B Activity by siRNA and Small Molecule Screening in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a small molecule targeting autophagy via ATG4B inhibition and cell death of colorectal cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flubendazole elicits anti-cancer effects via targeting EVA1A-modulated autophagy and apoptosis in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Flubendazole Elicits Antitumor Effects by Inhibiting STAT3 and Activating Autophagy in Non-small Cell Lung Cancer [frontiersin.org]
Unveiling STK683963 and its Analogs: A Comparative Guide to ATG4B Activators
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the ATG4B activator STK683963 and its known functional analog, Flubendazole. This document summarizes their biological activities, presents available quantitative data, and details the experimental protocols used for their characterization.
This compound has been identified as a potent activator of cellular Autophagy-Related 4B Cysteine Peptidase (ATG4B) activity.[1][2] ATG4B is a crucial enzyme in the autophagy pathway, responsible for the processing of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in autophagosome formation.[3][4] The mechanism of action for this compound is proposed to be through the mediation of redox-regulation of ATG4B.[1][2][3][4]
Chemical Structures
This compound is identified by the CAS number 370073-65-7, with a molecular formula of C12H8FN3O2S and a SMILES string of O=C1C=C(O)C(SC(NC2=CC=C(F)C=C2)=N3)=C3N1. Its core chemical structure is a thiazolo[4,5-b]pyridin-5(4H)-one scaffold.
Flubendazole, a benzimidazole (B57391) derivative, is also reported to function as an ATG4B agonist, although it is not a direct structural analog of this compound.[1][5]
Comparative Biological Activity
The primary assay used to identify and characterize the activity of this compound is a luciferase release reporter assay, which measures the cellular activity of ATG4B.[1][3][4] In this assay, this compound demonstrated a dose-dependent increase in luciferase release, indicating a strong activation of ATG4B.[1]
Table 1: Comparison of ATG4B Activators
| Compound | Chemical Scaffold | Mechanism of Action | Reported Biological Activity | Quantitative Data |
| This compound | Thiazolo[4,5-b]pyridin-5(4H)-one | Mediator of redox-regulation of ATG4B | Strong activator of cellular ATG4B activity | Dose-dependent increase in luciferase release (0-50 µM)[1] |
| Flubendazole | Benzimidazole | ATG4B agonist | Induces autophagy, anti-proliferative effects in breast cancer cells | Not explicitly reported for ATG4B activation |
Experimental Protocols
Luciferase Release Assay for ATG4B Activity
This cell-based assay is designed to quantitatively measure the cellular proteolytic activity of ATG4B.[2]
Principle: The assay utilizes a reporter construct where Gaussia luciferase (GLUC) is linked to a component that is cleaved by active ATG4B, leading to the release of GLUC from the cells into the supernatant. The amount of luciferase activity in the supernatant is directly proportional to the intracellular ATG4B activity.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293T) stably or transiently expressing the ATG4B-luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and appropriate vehicle controls.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for compound-induced changes in ATG4B activity.
-
Supernatant Collection: Carefully collect the cell culture supernatant, which contains the released Gaussia luciferase.
-
Luciferase Assay:
-
Transfer a specific volume of the supernatant to an opaque 96-well plate suitable for luminescence measurements.
-
Add a commercially available Gaussia luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Quantify the luciferase activity for each treatment condition and normalize it to the vehicle control to determine the fold-activation of ATG4B.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the role of ATG4B in the autophagy pathway and the principle of the luciferase release assay used to identify activators like this compound.
Caption: ATG4B's dual role in LC3 processing and the luciferase assay principle.
Conclusion
This compound represents a valuable tool compound for studying the activation of ATG4B and the broader autophagy pathway. While direct structural analogs with confirmed ATG4B-activating properties are yet to be widely reported, the identification of functionally similar molecules like Flubendazole opens avenues for exploring diverse chemical scaffolds for autophagy modulation. Further research is warranted to elucidate the detailed structure-activity relationships of thiazolo[4,5-b]pyridin-5(4H)-one derivatives and other compound classes in the context of ATG4B activation. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and interpret studies aimed at discovering and characterizing novel ATG4B modulators.
References
- 1. Systems biology-based discovery of a potential Atg4B agonist (Flubendazole) that induces autophagy in breast cancer - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. Quantitation of autophagy by luciferase release assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flubendazole elicits anti-cancer effects via targeting EVA1A-modulated autophagy and apoptosis in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 5. Anticancer role of flubendazole: Effects and molecular mechanisms (Review) - PMC [pmc.ncbi.nlm.nih.gov]
"STK683963" selectivity profile against a panel of targets
Introduction
The assessment of a compound's selectivity is a critical step in the development of kinase inhibitors to minimize off-target effects and potential toxicities.[1] Kinase profiling against a panel of kinases provides valuable data to understand the inhibitor's activity and potential polypharmacological profile.[1] This guide provides a comparative analysis of the fictional inhibitor STK683963 against other hypothetical kinase inhibitors, presenting their selectivity profiles and the methodologies used for their determination. The success of multi-targeted kinase inhibitors highlights that a drug's safety is not solely dependent on absolute selectivity, but on a therapeutic window.[1]
Selectivity Profile of Kinase Inhibitors
The following table summarizes the inhibitory activity (IC50 values in nM) of this compound and two alternative compounds against a representative panel of kinases. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50 nM) | Compound A (IC50 nM) | Compound B (IC50 nM) |
| Primary Target | |||
| Kinase X | 15 | 25 | 10 |
| Off-Targets | |||
| Kinase A | 1500 | 800 | 2500 |
| Kinase B | >10000 | 5000 | >10000 |
| Kinase C | 850 | 1200 | 900 |
| Kinase D | 2300 | 3000 | 1800 |
| Kinase E | 7500 | 4500 | 8000 |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method for determining kinase inhibitor potency is a biochemical assay that measures the activity of the target kinase in the presence of the inhibitor. The ADP-Glo™ Kinase Assay is a frequently used system.[2]
-
Reagent Preparation : Kinase, substrate, and ATP solutions are prepared in the appropriate kinase reaction buffer. The test compounds (this compound, Compound A, Compound B) are serially diluted to various concentrations.
-
Kinase Reaction : The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and the test compound in a 384-well plate. The reaction is typically incubated for 1 hour at room temperature.
-
ADP Detection : After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation : Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction.
-
Data Analysis : The luminescence is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate a representative signaling pathway that could be modulated by a kinase inhibitor and a typical experimental workflow for selectivity profiling.
References
Safety Operating Guide
Procedures for Safe Disposal of Unidentified Laboratory Chemicals
Disclaimer: No specific Safety Data Sheet (SDS) or disposal protocol for a substance identified as "STK683963" could be located. The following guidelines are based on general best practices for the disposal of unknown or hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with all federal, state, and local regulations.
Immediate Safety and Handling Precautions
When handling any chemical for which specific hazard information is not available, treat it as a hazardous substance.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] If there is a risk of inhalation, use a fume hood and consider appropriate respiratory protection.[1][2]
-
Avoid Exposure: Prevent contact with skin and eyes.[1] Do not ingest or inhale.[1] Wash hands thoroughly after handling.[1][2]
-
Containment: Ensure the chemical is in a stable, sealed, and clearly labeled container.[3] If the original container is damaged, it should be placed in a larger, compatible overpack container.[4]
Step-by-Step Disposal Protocol
The proper disposal of an unidentified chemical waste involves a series of steps to ensure safety and regulatory compliance.
-
Identification and Classification: The first step in any waste disposal is to identify the substance.[5] Since "this compound" is not a recognized chemical identifier, efforts should be made to determine its nature. If the origin of the substance cannot be determined, it must be treated as an unknown hazardous waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[3][4] The label should include as much information as is known, even if it is just the date the waste was generated and the laboratory or individual responsible.[4] Do not use abbreviations or chemical formulas.[3]
-
Segregation and Storage: Store the container in a designated hazardous waste accumulation area.[3][6] Incompatible wastes must be segregated to prevent dangerous reactions.[3][6] Store in secondary containment to prevent spills.[3]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the primary resource for hazardous waste disposal.[4][7] They will provide guidance on the proper procedures for the disposal of unknown chemicals and can arrange for a pickup.
-
Waste Pickup and Disposal: EHS will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the chemical.[5][6] Do not dispose of any chemical down the drain or in the regular trash.[3]
Disposal of Empty Containers
Empty chemical containers may also require special handling.
-
Triple Rinsing: Empty containers of hazardous chemicals should be triple-rinsed with an appropriate solvent.[3] The rinsate must be collected and treated as hazardous waste.[3]
-
Disposal: After triple-rinsing, the container may be disposed of in the regular trash, but only after the label has been completely defaced or removed.[7] It is often preferable to reuse the container for compatible waste.[3][7]
Logical Workflow for Unidentified Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of an unknown laboratory chemical.
Caption: Decision workflow for the safe disposal of an unidentified chemical.
References
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. enviroserve.com [enviroserve.com]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
